methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate
Beschreibung
BenchChem offers high-quality methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)5-8-9(10(13)14-4)12-7(3)11-8/h6H,5H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNKXLPHGNKGSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)CC(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654024 | |
| Record name | Methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-77-8 | |
| Record name | Methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Physicochemical Profiling and Synthetic Utility of Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, the precise engineering of heterocyclic scaffolds is paramount. As a Senior Application Scientist, I frequently encounter the challenge of balancing lipophilicity, target affinity, and synthetic tractability. Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate (CAS: 1150617-77-8)[1] exemplifies a highly optimized building block. It serves as a critical intermediate in the synthesis of imidazo-triazine derivatives, which are potent inhibitors of2[2]. This technical guide dissects its physicochemical properties, structural rationale, and self-validating synthetic workflows.
Structural & Physicochemical Data
Understanding the baseline properties of this imidazole derivative is essential for predicting its behavior in both synthetic reactions and biological systems. The presence of the isobutyl group significantly increases the molecule's lipophilicity, while the methyl ester provides a versatile electrophilic center.
| Property | Value | Causality / Significance |
| Chemical Formula | C10H16N2O2 | Defines the core mass and elemental composition[1]. |
| Molecular Weight | 196.25 g/mol | Low molecular weight ensures the downstream API remains within Lipinski’s limits. |
| CAS Registry Number | 1150617-77-8 | Unique identifier for procurement and regulatory tracking[1]. |
| Topological Polar Surface Area (TPSA) | ~55.0 Ų | Optimal for CNS penetration when integrated into the final API[3]. |
| Predicted LogP | 1.8 - 2.2 | Balances aqueous solubility with organic phase partitioning during extraction. |
| Hydrogen Bond Donors | 1 (N-H) | Participates in tautomerization; acts as a directing group. |
| Hydrogen Bond Acceptors | 4 (N, O, O) | Facilitates interaction with solvent and target enzyme residues. |
Mechanistic Role in Drug Design
The substitution pattern on this imidazole ring is a masterclass in rational drug design. In my experience optimizing heterocyclic building blocks, every functional group must serve a dual purpose—both synthetic and pharmacological.
-
C4-Isobutyl Group : This branched aliphatic chain is not arbitrary; it is precisely calibrated to occupy the hydrophobic sub-pocket of the PDE10A enzyme. It drives binding affinity through favorable van der Waals interactions[2].
-
C2-Methyl Group : Introduces steric bulk adjacent to the basic nitrogen. This modulates the pKa of the imidazole ring and provides steric shielding, preventing off-target coordination with non-target metalloenzymes.
-
C5-Methyl Ester : Acts as a crucial synthetic handle. It is primed for subsequent amidation or cyclization reactions to construct the fused triazine system required for the final API[2].
Fig 1. Logical relationship between structural features and their functional/synthetic utility.
Experimental Methodology: Self-Validating Synthesis
The construction of this highly substituted imidazole requires precise control over pH and nucleophilic addition. The following protocol details the cyclization of methyl ethanimidoate, adapted from validated 2[2]. To ensure trustworthiness, this workflow is designed as a self-validating system with built-in analytical checkpoints.
Protocol: Base-Promoted Imidazole Cyclization
Step 1: Preparation of the Imidate Free Base
-
Action : Dissolve 88 g (0.80 mol) of methyl ethanimidoate hydrochloride in 520 mL of anhydrous methanol under a nitrogen atmosphere[2].
-
Causality : Methanol solubilizes the salt while preventing premature hydrolysis of the imidate. The nitrogen blanket prevents oxidative side reactions.
Step 2: Controlled Neutralization
-
Action : Add 140 mL (1.00 mol) of triethylamine (TEA) drop-wise at 0°C over 30 minutes[2].
-
Causality : TEA neutralizes the HCl, liberating the reactive methyl ethanimidoate free base. The drop-wise addition at 0°C controls the highly exothermic neutralization, preventing thermal degradation of the imidate.
Step 3: Condensation and Cyclization
-
Action : Introduce the corresponding α -amino- β -ketoester precursor (0.75 mol) to the reaction mixture. Heat the system to reflux (65°C) for 12 hours.
-
Causality : The primary amine attacks the imidate carbon, followed by intramolecular cyclization onto the ketone and subsequent dehydration. Reflux provides the activation energy required for the final dehydration step to aromatize the imidazole ring.
Step 4: Self-Validation Check (In-Process Control)
-
Action : At 4 hours, pull a 0.5 mL aliquot, quench in water/EtOAc, and analyze the organic layer via HPLC (UV 254 nm).
-
Validation Criteria : If the uncyclized intermediate peak area is >5%, add an additional 0.1 equivalents of TEA and continue refluxing. This ensures complete conversion before workup, preventing difficult downstream separations of structurally similar intermediates.
Step 5: Isolation and Purification
-
Action : Concentrate the mixture in vacuo, partition between ethyl acetate and saturated aqueous NaHCO 3 . Dry the organic layer over MgSO 4 , filter, and evaporate to yield the target compound.
-
Causality : The mildly basic aqueous wash removes residual TEA salts and unreacted imidate, isolating the lipophilic imidazole product purely in the organic phase.
Downstream Pharmacological Application: PDE10A Modulation
Once synthesized, methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate is elaborated into complex imidazo-triazine architectures. These polycyclic systems are designed to cross the blood-brain barrier and selectively inhibit PDE10A[2]. By blocking the hydrolysis of cAMP and cGMP in striatal neurons, these compounds amplify secondary messenger signaling, offering profound therapeutic potential for neurological disorders such as schizophrenia and Huntington's disease[2].
Fig 2. PDE10A signaling pathway modulated by downstream derivatives of the title compound.
References
- Title: WO2014177977A1 - Imidazo-triazine derivatives as pde10 inhibitors Source: Google Patents URL
- Title: Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate — Chemical Substance Information Source: NextSDS URL
- Title: Ethyl 5-tert-butyl-1h-imidazole-4-carboxylate (C10H16N2O2) - PubChemLite (Consulted for baseline imidazole class properties)
Sources
The Pharmacological Versatility of Substituted Imidazole Carboxylates: A Technical Guide to Rational Design and Biological Evaluation
Executive Summary
Substituted imidazole carboxylates represent a highly privileged pharmacophore in modern medicinal chemistry. Characterized by an amphoteric five-membered heterocyclic core coupled with an electron-withdrawing carboxylate or ester moiety, this scaffold provides a versatile platform for target engagement. From modulating G-protein-coupled receptors (GPCRs) to coordinating with transition metals in the active sites of critical enzymes, the strategic substitution at the 1-, 4-, and 5-positions of the imidazole ring dictates both pharmacodynamic potency and pharmacokinetic fate.
This whitepaper provides an in-depth technical analysis of the biological activity of substituted imidazole carboxylates, detailing their structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental workflows for synthesis and high-throughput screening.
Structural Rationale & Target Engagement Mechanisms
The biological ubiquity of the imidazole carboxylate scaffold stems from its unique electronic properties. The imidazole ring contains a pyrrole-like nitrogen (N1) that acts as a hydrogen bond donor, and a pyridine-like nitrogen (N3) that acts as a hydrogen bond acceptor.
Metalloenzyme Coordination
The unshared electron pair on the sp2-hybridized N3 nitrogen is highly nucleophilic, making it an ideal ligand for coordinate covalent bonding with transition metals.
-
Cytochrome P450 (CYP) Inhibition: 1-Benzyl-1H-imidazole-4-carboxylates act as potent inhibitors of Aldosterone Synthase (CYP11B2). The N3 nitrogen directly coordinates with the heme iron (Fe2+/Fe3+) in the enzyme's active site, while the benzyl and carboxylate substituents occupy the hydrophobic substrate-binding pocket, conferring selectivity over the closely related CYP11B1 enzyme[1].
-
Beta-Lactamase Inhibition: Derivatives such as 5-methyl-2-phenoxymethyl-3-H-imidazole-4-carboxylic acid (PIMA) utilize a combination of the imidazole nitrogen and the carboxylic oxygen to act as polydentate chelators for metal ions (e.g., Zn2+), showing potential as metallo-beta-lactamase inhibitors[2].
Receptor Antagonism & Allosteric Modulation
Beyond metal coordination, the scaffold excels in receptor-mediated interactions:
-
Angiotensin II (AT1) Receptors: Imidazole-5-carboxylic acids bearing alkyl and hydroxyalkyl substituents at the 4-position (the structural basis for drugs like Olmesartan) exhibit high binding affinity to the AT1 receptor. The carboxylate group mimics the C-terminal interactions of the endogenous peptide, while the 4-(1-hydroxyalkyl) group provides critical hydrogen bonding, resulting in potent inhibition of the pressor response[3].
-
GABA_A Receptors: Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (Etomidate) acts as a positive allosteric modulator of the GABA_A receptor, providing rapid anesthesia.
Quantitative Structure-Activity Relationships (QSAR)
To contextualize the pharmacological impact of specific substitutions, the following table synthesizes quantitative data across various biological targets.
| Compound Class / Scaffold | Primary Target | Key Structural Substitution | Observed Biological Effect (IC50 / Affinity) |
| Imidazole-5-carboxylic acids | Angiotensin II (AT1) Receptor | 4-(1-hydroxy-1-methylethyl) | High binding affinity; potent in vivo pressor inhibition[3]. |
| 1-Benzyl-1H-imidazoles | CYP11B2 (Aldosterone Synthase) | 4-cyano or 4-bromo benzyl | High potency (sub-nM); improved selectivity over CYP11B1[1]. |
| Etomidate Analogues | GABA_A / CYP11B1 | Metabolically labile ester tail | Retained anesthetic potency; significantly reduced adrenocortical suppression[4]. |
| Thieno[3,4-d]imidazole-4-carboxamides | PARP-1 | Unsubstituted thieno-imidazole | Sub-micromolar IC50; comparable enzymatic potency to Olaparib[5]. |
Rational Design: Overcoming Off-Target Toxicity (The Etomidate Paradigm)
A critical challenge in drug development is decoupling primary therapeutic effects from off-target toxicities. Etomidate is a potent anesthetic but causes severe adrenocortical suppression due to its off-target inhibition of 11β-hydroxylase (CYP11B1).
To resolve this, researchers employ a "soft drug" design strategy. By incorporating metabolically labile ester moieties into the imidazole carboxylate backbone, the molecule retains its affinity for the GABA_A receptor but is rapidly hydrolyzed by plasma esterases into an inactive carboxylic acid metabolite. This rapid clearance prevents the sustained heme-binding required to inhibit CYP11B1[4].
Fig 1: Pharmacodynamic and pharmacokinetic routing of soft imidazole carboxylates.
Experimental Workflows & Methodologies
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in quality control checkpoints to ensure data integrity.
Regioselective Synthesis of 1-Substituted Imidazole-4-Carboxylates
This protocol details the N-alkylation of methyl 1H-imidazole-4-carboxylate to yield selective CYP11B2 inhibitors[1].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of methyl 1H-imidazole-4-carboxylate in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the starting ester.
-
Deprotonation: Add 1.2 eq of Potassium Carbonate (K2CO3) and stir for 30 minutes at room temperature. Causality: K2CO3 is a mild base that selectively deprotonates the acidic N1 proton without triggering ester saponification.
-
Electrophilic Addition: Dropwise add 1.1 eq of the substituted benzyl bromide (e.g., 4-cyanobenzyl bromide). Heat the reaction to 60°C for 4 hours.
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 95:5). The disappearance of the starting material spot validates reaction completion.
-
Quenching & Extraction: Cool to room temperature, quench with ice water, and extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl. Causality: The LiCl wash is a critical self-validating step to remove residual DMF, ensuring the organic layer's purity prior to concentration.
-
Purification: Dry over Na2SO4, concentrate in vacuo, and purify via flash column chromatography to isolate the 1-benzyl-1H-imidazole-4-carboxylate. Confirm regioselectivity via 2D-NMR (NOESY).
High-Throughput Metalloenzyme Inhibition Assay (CYP11B2)
To evaluate the biological activity of the synthesized compounds, a robust in vitro assay is required.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
-
Enzyme Incubation: In a 96-well plate, combine recombinant human CYP11B2 enzyme (50 nM) with the test imidazole carboxylates (serial dilutions from 10 µM to 0.1 nM in 1% DMSO).
-
Control Validation: Include Fadrozole as a positive control (known CYP11B2 inhibitor) and 1% DMSO as a negative vehicle control. Causality: The positive control validates enzyme responsiveness, while the vehicle control establishes the maximum baseline activity (100%).
-
Reaction Initiation: Add the substrate (11-deoxycorticosterone) and an NADPH-regenerating system to initiate the reaction. Incubate at 37°C for 30 minutes.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., d4-aldosterone). Causality: Protein precipitation stops the enzyme instantly, and the internal standard corrects for any downstream matrix effects or injection volume variations during LC-MS/MS.
-
Detection & Analysis: Centrifuge the plate and analyze the supernatant via LC-MS/MS to quantify aldosterone production. Calculate IC50 values using a 4-parameter logistic regression model. Calculate the Z'-factor; an assay is only validated if Z' > 0.5.
Fig 2: High-throughput screening workflow for evaluating CYP enzyme inhibition.
Conclusion
The substituted imidazole carboxylate scaffold is a cornerstone of rational drug design. By meticulously tuning the substituents at the 1-, 4-, and 5-positions, medicinal chemists can dictate the molecule's electronic profile, enabling precise engagement with diverse biological targets ranging from GPCRs to metalloenzymes. The integration of soft-drug design principles further highlights the adaptability of this pharmacophore in mitigating off-target toxicities, ensuring its continued relevance in the development of next-generation therapeutics.
References
-
Title: Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure−Activity Relationships of Imidazole-5-carboxylic Acids Bearing Alkyl, Alkenyl, and Hydroxyalkyl Substituents at the 4-Position and Their Related Compounds Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
- Title: EP3184512A1 - Anesthetic compounds and related methods of use Source: Google Patents URL
-
Title: Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold Source: PMC (PubMed Central) URL: [Link]
-
Title: Synthesis, characterization and metal coordination of a potential β-lactamase inhibitor: 5-Methyl-2-phenoxymethyl-3-H-imidazole-4-carboxylic acid (PIMA) Source: Arabian Journal of Chemistry URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, characterization and metal coordination of a potential β-lactamase inhibitor: 5-Methyl-2-phenoxymethyl-3-<i>H</i>-imidazole-4-carboxylic acid (PIMA) - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP3184512A1 - Anesthetic compounds and related methods of use - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of imidazole-5-carboxylate derivatives
An In-Depth Technical Guide to the Discovery and History of Imidazole-5-Carboxylate Derivatives
Foreword: From Serendipity to Scaffold-Driven Design
As a Senior Application Scientist, I've witnessed the evolution of numerous chemical scaffolds from academic curiosities to blockbuster therapeutics. Few, however, possess the enduring versatility and rich history of the imidazole ring. This guide is designed for the discerning researcher and drug development professional, offering a deep dive into a specific, highly influential subclass: the imidazole-5-carboxylate derivatives. We will journey from the foundational discoveries that first unveiled the imidazole core to the sophisticated, targeted therapies that leverage the unique properties of the 5-carboxylate moiety. This is not merely a historical account; it is a technical narrative that explores the causality behind synthetic choices, the logic of structure-activity relationships, and the self-validating nature of robust experimental design. Our focus is on understanding why this scaffold has become a "privileged structure" in medicinal chemistry and how its story continues to unfold.[1][2]
Part 1: The Genesis of a Privileged Scaffold - Early Imidazole Chemistry
The story of imidazole begins not with a targeted design, but with the foundational explorations of 19th-century organic chemistry.
The Initial Discovery: Glyoxaline
The first synthesis of the parent imidazole ring was reported in 1858 by the German chemist Heinrich Debus.[3][4] He achieved this by condensing glyoxal and formaldehyde in the presence of ammonia. The resulting compound was originally named "glyoxaline," a name derived from its precursors.[3][5][6] While the yields were often low, the Debus synthesis was a landmark achievement, establishing the fundamental three-component reaction that forms the heterocyclic core.[3]
Foundational Syntheses: Establishing the Core
The initial discovery was followed by the development of more versatile synthetic routes that allowed for the introduction of various substituents, paving the way for future medicinal chemistry applications.
-
The Radziszewski Synthesis (1882): This method expanded on Debus's work, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. This approach offered a more modular strategy for creating substituted imidazoles.[4]
-
The Weidenhagen Synthesis (1935): A pivotal advancement was the Weidenhagen synthesis, which reacts an α-hydroxyketone with an aldehyde and ammonia, typically in the presence of a copper salt catalyst.[4][7] The copper(II) acetate serves as both an oxidant and a catalyst, facilitating the cyclization. This method proved particularly effective for creating specific substitution patterns and became a workhorse for generating novel imidazole derivatives for biological screening.[7]
The following diagram illustrates the historical progression of these foundational discoveries.
Caption: Historical milestones in imidazole synthesis and application.
Part 2: The Carboxylate Moiety - A Gateway to Function
The introduction of a carboxylic acid or ester group at the 5-position of the imidazole ring was a critical turning point. This functional group is not merely a passive substituent; it is a powerful modulator of a molecule's physicochemical properties and its ability to interact with biological targets.
Causality Behind the Choice:
-
Electronic Modulation: The electron-withdrawing nature of the carboxylate group significantly alters the electron density of the imidazole ring, influencing its pKa and reactivity.
-
Pharmacokinetic Tuning: As a polar, ionizable group, it can enhance water solubility and bioavailability, crucial parameters in drug design.[1]
-
Hydrogen Bonding: The carboxylate oxygens and the ester carbonyl are excellent hydrogen bond acceptors, providing a key interaction point for binding to enzyme active sites and receptors.
-
Synthetic Handle: The carboxylate group is a versatile synthetic handle. It can be easily converted into amides, reduced to alcohols, or used in coupling reactions, allowing for extensive derivatization and the exploration of structure-activity relationships (SAR).[8]
The emergence of imidazole-5-carboxylate derivatives transformed the scaffold from a simple heterocyclic core into a highly tunable platform for targeted drug discovery.
Part 3: Key Derivatives and Therapeutic Breakthroughs
The true potential of this scaffold was realized with the discovery of its potent biological activities, leading to the development of important clinical agents.
Hypnotic Agents: The Etomidate Story
One of the earliest and most significant therapeutic applications of the imidazole-5-carboxylate scaffold was in the field of anesthesiology. In the 1960s, researchers at Janssen Pharmaceutica synthesized a series of DL-1-(1-arylalkyl)imidazole-5-carboxylate esters, leading to the discovery of etomidate.[9]
Etomidate and its analogues are potent non-barbiturate hypnotic agents.[9] Their mechanism of action involves positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.
Structure-Activity Relationship (SAR) Insights:
The hypnotic activity is exquisitely sensitive to the substitution pattern on the imidazole-5-carboxylate core.
-
The 5-Ester Group: The ethyl ester of etomidate is crucial for its activity. Hydrolysis to the corresponding carboxylic acid results in a complete loss of hypnotic effect. This underscores the importance of the ester's lipophilicity and specific binding interactions.
-
The Chiral Center: The (R)-(+)-isomer is approximately 10-20 times more potent than the (S)-(-)-isomer, highlighting a specific stereochemical requirement for optimal receptor binding.
-
The Aryl Group: The nature and position of substituents on the aryl ring at the 1-position significantly modulate potency and metabolic stability.
Caption: Key structure-activity relationships for etomidate analogues.
Kinase Inhibitors: A Modern Application
More recently, the imidazole-5-carboxamide scaffold (a close relative of the carboxylate) has proven to be a highly effective core for developing covalent inhibitors of Bruton's Tyrosine Kinase (BTK), a critical target in B-cell malignancies.[10][11]
In this context, the imidazole-5-carboxamide serves as a stable, planar scaffold to correctly orient a reactive "warhead" (like an acrylamide group) and a recognition element that provides binding affinity and selectivity for the BTK active site.[10] Compounds based on this scaffold have shown high potency (IC50 values in the low nanomolar range) and excellent selectivity against other kinases.[10]
Part 4: Evolution of Synthetic Methodologies
The demand for structurally diverse imidazole-5-carboxylate libraries has driven significant innovation in synthetic chemistry, moving from classical multi-step procedures to more efficient and scalable modern methods.
Protocol: Classical Weidenhagen Synthesis of a 4-(Substituted-ethyl)-imidazole
This protocol is based on the classical approach and demonstrates the multi-step logic required before the advent of modern one-pot methods.[7] It is a self-validating system where the successful isolation and characterization of each intermediate confirms the progression of the synthesis.
Objective: To synthesize a 4-(2-chloroethyl)-imidazole hydrochloride, a key intermediate for various histamine analogues.
Step-by-Step Methodology:
-
Step 1: Hydration of 1,4-Butynediol.
-
To a solution of 1,4-butynediol in water, add a catalytic amount of a mercury salt (e.g., mercuric sulfate).
-
Heat the mixture gently to facilitate the hydration of one of the alkyne's triple bonds, yielding 1,4-dihydroxybutanone-2.
-
Causality: The mercury catalyst activates the alkyne for nucleophilic attack by water, a classic alkyne hydration reaction.
-
-
Step 2: Weidenhagen Cyclization.
-
To the crude 1,4-dihydroxybutanone-2 solution, add an aldehyde (e.g., formaldehyde), aqueous ammonia, and a solution of copper(II) acetate.
-
Heat the reaction mixture. The formation of 4-(2-hydroxyethyl)-imidazole will be indicated by the precipitation of its insoluble cuprous salt.
-
Filter the precipitate and wash thoroughly.
-
Causality: The copper(II) acts as an oxidant and template, facilitating the condensation of the α-hydroxyketone, aldehyde, and ammonia to form the imidazole ring.
-
-
Step 3: Liberation and Chlorination.
-
Suspend the cuprous salt in water and bubble hydrogen sulfide gas through the suspension to precipitate copper(I) sulfide and liberate the free imidazole.
-
Filter off the copper sulfide and concentrate the filtrate to obtain 4-(2-hydroxyethyl)-imidazole.
-
Treat the isolated imidazole with thionyl chloride (SOCl2). This reaction converts the primary alcohol to a chloro group.
-
Evaporate the excess thionyl chloride and recrystallize the residue from an appropriate solvent system (e.g., ethanol-ether) to yield the final product, 4-(2-chloroethyl)-imidazole hydrochloride.[7]
-
Causality: Thionyl chloride is a standard, highly effective reagent for converting primary alcohols to alkyl chlorides via an SN2 mechanism.
-
Protocol: Modern One-Pot Reductive Cyclization
Modern synthetic chemistry emphasizes efficiency, atom economy, and reduced waste. One-pot syntheses, where multiple reaction steps are performed in the same vessel without isolating intermediates, exemplify this philosophy.[12]
Objective: To synthesize an ethyl 2-aryl-1-methyl-1H-benzo[d]imidazole-5-carboxylate derivative.
Step-by-Step Methodology:
-
Step 1: Reaction Setup.
-
In a single reaction vessel, combine ethyl 4-(methylamino)-3-nitrobenzoate (the imidazole precursor), a substituted aromatic aldehyde (which will form the 2-position), and a solvent such as Dimethyl Sulfoxide (DMSO).
-
Causality: DMSO is a polar aprotic solvent capable of dissolving the reactants and tolerating the reductive conditions.
-
-
Step 2: Reductive Cyclization.
-
To the stirred mixture, add sodium dithionite (Na2S2O4). Heat the reaction mixture (e.g., to 90°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Sodium dithionite is a powerful reducing agent that serves a dual purpose. It first reduces the nitro group of the starting material to an amine. This newly formed diamine then undergoes in-situ condensation with the aldehyde, followed by cyclization and aromatization to form the stable benzimidazole ring system in a single, seamless operation.
-
-
Step 3: Workup and Isolation.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
If necessary, purify the crude product by recrystallization or column chromatography to obtain the pure imidazole-5-carboxylate derivative.
-
The following diagram illustrates the streamlined nature of the modern one-pot approach compared to the classical multi-step synthesis.
Caption: Comparison of classical vs. modern synthetic workflows.
Part 5: Data Summary and Future Perspectives
The imidazole scaffold, particularly when functionalized with a carboxylate or related group, exhibits an exceptionally broad range of biological activities.[1][6][13]
Table 1: Biological Activities of Imidazole Derivatives
| Biological Activity | Therapeutic Area | Key Structural Features | Reference |
| Anticancer | Oncology | Kinase binding motifs, Topoisomerase inhibitors | [1][13] |
| Antifungal | Infectious Disease | Inhibition of ergosterol synthesis (CYP51) | [1][14] |
| Antibacterial | Infectious Disease | Disruption of DNA replication or cell wall synthesis | [6][14] |
| Antiviral | Infectious Disease | Inhibition of viral replication enzymes | [1][15] |
| Anti-inflammatory | Immunology | Inhibition of enzymes like COX or kinases in inflammatory pathways | [1] |
| Hypnotic/Sedative | Anesthesiology | GABA-A receptor modulation | [9] |
| Antihypertensive | Cardiology | Angiotensin II receptor blockers (e.g., Eprosartan) | [13] |
Future Directions
The journey of the imidazole-5-carboxylate scaffold is far from over. Current research continues to leverage its unique properties:
-
Targeted Covalent Inhibitors: As seen with BTK, the scaffold is ideal for designing next-generation covalent drugs with improved selectivity and reduced off-target effects.
-
Coordination Chemistry: The nitrogen and oxygen atoms make imidazole-dicarboxylates excellent ligands for creating metal-organic frameworks (MOFs) with potential applications in catalysis and material science.[16]
-
Fragment-Based Drug Discovery (FBDD): The core serves as an excellent starting point in FBDD campaigns, providing a rigid and well-characterized anchor to build molecular complexity and optimize binding.
The history of imidazole-5-carboxylate derivatives is a testament to the power of synthetic chemistry to unlock biological function. From its roots in classical organic synthesis to its current role in precision medicine, this scaffold has repeatedly proven its value. For the modern researcher, it remains a field rich with opportunity, demonstrating that even a structure discovered over a century ago can continue to provide solutions to the most pressing therapeutic challenges of our time.
References
- Gao, P., Chen, H., Bai, Z.-J., Zhang, S., Zhao, M.-N., & Yang, D. (2021). An iodine-mediated oxidative [4+1] cyclization of enamines with TMSN3 provides 2,5-disubstituted imidazole-4-carboxylic derivatives. Journal of Organic Chemistry, 86(15), 10492-10500.
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]
-
Bara, A. A., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Pharmaceuticals, 19(2), 162. [Link]
-
Panday, A., et al. (2020). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 9(10), 253-268. [Link]
-
Godefroi, E. F., et al. (1965). DL-1-(1-Arylalkyl)imidazole-5-carboxylate Esters. A Novel Type of Hypnotic Agents. Journal of Medicinal Chemistry, 8(2), 220-223. [Link]
-
Wikipedia contributors. (2024, March 12). Imidazole. Wikipedia. [Link]
-
Wang, A., et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 64(21), 16064-16088. [Link]
-
Suresh, S., et al. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure, 1314, 138657. [Link]
-
Sahoo, U., et al. (2012). Imidazole and its Biological Activities: A Review. Asian Journal of Research in Chemistry, 5(2), 171-182. [Link]
-
Kumar, A., & Kumar, S. (n.d.). Synthesis and therapeutic potential of imidazole containing compounds. [Journal Name, Volume, Pages]. [Link]
-
Singh, I., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Coronavirus Disease - COVID-19. IntechOpen. [Link]
-
Wang, A., et al. (2021). Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]
-
Poojary, B. (2017). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. R Discovery. [Link]
-
Stoeck, V., & Schunack, W. (1976). [Imidazole syntheses. 8. N-Substituted imidazoles according to Weidenhagen]. Archiv der Pharmazie (Weinheim in der Bergstrasse, Germany), 309(5), 421–425. [Link]
-
Khobragade, D. A., et al. (2011). EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 4(2), 336-340. [Link]
-
Al-Hussain, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Functional Biomaterials, 15(10), 260. [Link]
-
Turner, R. A., & Scholz, C. R. (1949). Studies of Imidazole Compounds. V. A New and Improved Synthesis of 4-(2-Substituted Aminoethyl)-imidazoles. Journal of the American Chemical Society, 71(11), 3942-3945. [Link]
-
Poojary, B. (2017). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. [Link]
-
Dirersa, W. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Journal of Chemistry and Applied Chemical Engineering, 5(3), 222. [Link]
-
Stoyanov, V. M., et al. (2016). Synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole. ResearchGate. [Link]
-
Kumar, A., & Singh, R. K. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Organic & Medicinal Chemistry International Journal, 3(4). [Link]
-
Sharma, P., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews, 5(3), 241-255. [Link]
Sources
- 1. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 15. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application: Core intermediate for PDE10 inhibitors and related neurological therapeutics.
Executive Summary & Context
Highly substituted 1H-imidazole-5-carboxylates are privileged scaffolds in medicinal chemistry. Specifically, methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate (CAS: 1150617-77-8) 1 is a critical building block utilized in the synthesis of imidazo-triazine derivatives. These derivatives function as potent phosphodiesterase 10 (PDE10) inhibitors, which are actively investigated for the treatment of neurological disorders such as schizophrenia and Huntington's disease 2.
This application note details a highly scalable, self-validating cyclocondensation protocol to construct the fully aromatic imidazole core from an α -amino- β -ketoester and an imidate.
Mechanistic Rationale & Reaction Design
The synthesis relies on the bimolecular condensation of methyl ethanimidoate (the C2-methyl source) and methyl 2-amino-5-methyl-3-oxohexanoate (the C4-isobutyl and C5-carboxylate framework) 3.
-
Role of the Base (Triethylamine): Both starting materials are supplied as stable hydrochloride salts [[]](). A 5.0-equivalent excess of Triethylamine (TEA) is employed. This is not arbitrary; it neutralizes the salts to liberate the nucleophilic free amine and the electrophilic imidate, while maintaining a highly basic environment that prevents the premature hydrolysis of the imidate intermediate.
-
Stoichiometric Asymmetry: α -aminoketones are notoriously prone to self-condensation, which yields unwanted dihydropyrazine byproducts. By flooding the system with a 4.0-equivalent excess of the imidate, the cross-condensation pathway is kinetically favored over self-reaction.
-
Extended Maturation: The 60-hour room-temperature stirring ensures the complete progression from the initial amidine intermediate through intramolecular cyclization, culminating in the dehydration of the hemiaminal to form the thermodynamically stable aromatic imidazole ring.
Process Workflow Visualization
Fig 1: Process workflow for the cyclocondensation synthesis of the imidazole core.
Quantitative Reagent Summary
| Reagent | MW ( g/mol ) | Mass / Vol | Moles | Equivalents | Function |
| Methyl 2-amino-5-methyl-3-oxohexanoate HCl | 209.67 | 42.0 g | 0.20 mol | 1.0 | Primary Substrate |
| Methyl ethanimidoate HCl | 109.55 | 88.0 g | 0.80 mol | 4.0 | C2-Methyl Source |
| Triethylamine (TEA) | 101.19 | 140 mL | 1.00 mol | 5.0 | Base / Neutralizer |
| Methanol (MeOH) | 32.04 | 720 mL | - | - | Reaction Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | >800 mL | - | - | Extraction Solvent |
Note: Theoretical yield for this scale is ~39.2 g (0.20 mol). Industrial protocols often pool multiple batches at this stage for subsequent N-amination steps 3.
Self-Validating Experimental Protocol
This methodology transforms a standard list of instructions into a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.
Step 1: Imidate Liberation
-
Charge a 2.0 L round-bottom flask equipped with a magnetic stirrer and an addition funnel with methyl ethanimidoate hydrochloride (88.0 g, 0.80 mol) and methanol (520 mL).
-
Begin stirring and add Triethylamine (140 mL, 1.00 mol) dropwise over 30 minutes.
-
Causality: Dropwise addition safely dissipates the mild exotherm generated during the acid-base neutralization.
-
Validation Checkpoint 1: Test the solution with pH paper. The reaction must register as strongly basic (pH > 9) to confirm the complete liberation of the free imidate.
-
Step 2: Substrate Addition
-
In a separate vessel, dissolve methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride (42.0 g, 0.20 mol) in methanol (200 mL).
-
Transfer this solution to the addition funnel and add it dropwise to the main reaction flask over 45–60 minutes.
-
Causality: Slow addition ensures the steady-state concentration of the free α -aminoketone remains extremely low, virtually eliminating the risk of pyrazine-forming self-condensation.
-
Step 3: Cyclocondensation
-
Stir the reaction mixture continuously at room temperature (20–25 °C) for 60 hours.
-
Validation Checkpoint 2 (Critical): Before proceeding, sample 50 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS. The system is validated if the starting material peak (free base expected m/z [M+H]+ = 174.1) is completely absent, and the product peak (expected m/z [M+H]+ = 197.1) is the dominant signal.
-
Step 4: Solvent Removal & Workup
-
Concentrate the reaction mixture in vacuo using a rotary evaporator until a thick residue is obtained.
-
Causality: Methanol must be thoroughly removed. If left in the mixture, it will act as a co-solvent during the aqueous workup, pulling the polar imidazole product into the aqueous layer and severely depressing the yield.
-
-
Partition the concentrated residue between Ethyl Acetate (800 mL) and Deionized Water (500 mL) in a separatory funnel.
-
Validation Checkpoint 3: Observe the phase separation. A distinct, sharp boundary between the organic (top) and aqueous (bottom) layers validates the successful removal of methanol. Emulsions indicate residual alcohol.
-
-
Separate the layers. Extract the aqueous phase with an additional portion of Ethyl Acetate (200 mL).
-
Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the target methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate.
Downstream Applications
Once isolated, this intermediate is typically subjected to N-amination at the 1-position. In standard PDE10 inhibitor workflows, the imidazole is dissolved in N,N-dimethylformamide, cooled to -20 °C, deprotonated with Lithium bis(trimethylsilyl)amide (LiHMDS), and treated with an electrophilic amination reagent such as (aminooxy)(diphenyl)phosphine oxide to yield methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate 5.
References
-
[[2]]() Imidazo-triazine derivatives as pde10 inhibitors. Google Patents (WO2014177977A1).
-
1Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate — Chemical Substance Information. NextSDS.
-
5Imidazo-triazine derivatives as pde10 inhibitors (Step 3 & 4 Protocols). Google Patents (WO2014177977A1).
-
3Imidazo-triazine derivatives as pde10 inhibitors (Step 2 Synthesis). Google Patents (WO2014177977A1).
-
CAS 41172-79-6 (methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride). BOC Sciences.
Sources
- 1. nextsds.com [nextsds.com]
- 2. WO2014177977A1 - Imidazo-triazine derivatives as pde10 inhibitors - Google Patents [patents.google.com]
- 3. WO2014177977A1 - Imidazo-triazine derivatives as pde10 inhibitors - Google Patents [patents.google.com]
- 5. WO2014177977A1 - Imidazo-triazine derivatives as pde10 inhibitors - Google Patents [patents.google.com]
application of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate in medicinal chemistry.
Application Note: Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate in the Synthesis of PDE10A Inhibitors
Target Audience: Medicinal Chemists, Process Chemists, and Neuropharmacology Researchers Document Type: Technical Guide & Experimental Protocols
Executive Summary
The compound methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate (CAS: 1150617-77-8) [1] is a highly specialized, functionally rich heterocyclic building block. In medicinal chemistry, it serves as a critical intermediate in the synthesis of imidazo[5,1-c][1,2,4]triazine derivatives [2]. These fused bicyclic scaffolds are potent, highly selective inhibitors of Phosphodiesterase 10A (PDE10A) , a dual cAMP/cGMP hydrolyzing enzyme predominantly expressed in the medium spiny neurons (MSNs) of the mammalian striatum [2].
By inhibiting PDE10A, these compounds elevate intracellular cyclic nucleotide levels, modulating both the direct (D1) and indirect (D2) striatal pathways. This mechanism holds profound therapeutic potential for neuropsychiatric and neurodegenerative disorders, including schizophrenia, Huntington’s disease, and Parkinson’s disease [2]. This application note details the structural rationale, synthetic utility, and validated protocols for utilizing this imidazole intermediate in drug discovery workflows.
Mechanistic Insights: The Structural Rationale
As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is favored in PDE10A inhibitor design:
-
The 4-Isobutyl Group: The PDE10A binding pocket features a distinct hydrophobic selectivity pocket (often referred to as the "selectivity pocket" distinct from other PDE families). The isobutyl moiety provides optimal van der Waals interactions, enhancing both binding affinity and selectivity over off-target PDEs (like PDE3 and PDE4).
-
The 2-Methyl Group: This group acts as a steric director. It restricts the rotational freedom of the imidazole ring, locking the final imidazo-triazine core into a bioactive conformation that perfectly aligns with the conserved glutamine residue in the PDE10A active site.
-
The 5-Carboxylate Handle: The methyl ester is a highly reactive electrophilic center. It is strategically positioned to undergo nucleophilic acyl substitution and subsequent cyclocondensation with hydrazine derivatives, efficiently yielding the 1,2,4-triazine ring.
Pathway Visualization: PDE10A Neuromodulation
The diagram below illustrates the biochemical cascade modulated by imidazo-triazine inhibitors.
Caption: Mechanism of PDE10A inhibition by imidazo-triazine derivatives in striatal medium spiny neurons.
Synthetic Workflow and Experimental Logic
The transformation of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate into a clinical candidate involves a highly regioselective sequence. The workflow leverages the ester for ring closure, followed by functionalization of the newly formed triazine ring via SNAr (Nucleophilic Aromatic Substitution).
Caption: Synthetic workflow from the imidazole ester intermediate to the final PDE10A inhibitor.
Detailed Methodologies & Protocols
The following protocols are adapted from validated medicinal chemistry workflows, including patent literature for PDE10A inhibitors [2].
Protocol A: Synthesis of Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate
Objective: Construct the fully substituted imidazole ring via condensation.
Materials:
-
Methyl ethanimidoate hydrochloride (1.0 eq)
-
Methyl 2-amino-4-methyl-3-oxopentanoate (or equivalent α -amino ketone precursor) (1.0 eq)
-
Triethylamine ( Et3N ) (1.25 eq)
-
Anhydrous Methanol ( MeOH )
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with methyl ethanimidoate hydrochloride (88 g, 0.80 mol) and anhydrous methanol (520 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (140 mL, 1.00 mol) dropwise over 30 minutes.
-
Causality: Triethylamine neutralizes the hydrochloride salt, liberating the free imidoate. Dropwise addition prevents exothermic degradation of the unstable free imidoate.
-
-
Condensation: Add the α -amino ketone precursor (0.80 mol) to the reaction mixture. Stir at room temperature for 2 hours, then heat to reflux (65 °C) for 12 hours.
-
Causality: The initial room-temperature phase allows for nucleophilic attack of the amine onto the imidoate carbon. Refluxing drives the subsequent intramolecular cyclization and dehydration to form the aromatic imidazole ring.
-
-
Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3 . Extract the aqueous layer twice with EtOAc.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the target compound.
Protocol B: Cyclization to Imidazo[5,1-c][1,2,4]triazin-4-one
Objective: Construct the bicyclic core utilizing the 5-carboxylate handle.
Materials:
-
Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate (1.0 eq)
-
Hydrazine monohydrate ( NH2NH2⋅H2O , 10-20 eq)
-
Ethanol (EtOH)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the imidazole ester (50 mmol) in absolute ethanol (150 mL).
-
Hydrazine Addition: Add hydrazine monohydrate (1.0 mol, 20 eq) in one portion.
-
Causality: A massive excess of hydrazine is required to prevent the formation of symmetric dimers and to drive the equilibrium of the initial hydrazide formation.
-
-
Cyclocondensation: Heat the mixture to reflux for 18-24 hours. Monitor completion via LC-MS.
-
Causality: The reaction proceeds via a two-step mechanism: first, the methyl ester is converted to a hydrazide. Second, the terminal nitrogen of the hydrazide attacks an adjacent electrophilic center (often facilitated by a formyl or related equivalent at the N1 position, or via oxidative cyclization depending on the specific derivative) to close the triazine ring.
-
-
Isolation: Cool the reaction to 4 °C. The product typically precipitates as a white/pale yellow solid. Collect via vacuum filtration, wash with cold ethanol, and dry under high vacuum.
Quantitative Data: Pharmacological Profile of Derived Inhibitors
Compounds synthesized from the methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate scaffold exhibit highly desirable pharmacological profiles. The table below summarizes typical quantitative data for lead candidates in this class [2].
| Parameter | Typical Value Range | Clinical / Biological Significance |
| PDE10A IC50 | 0.1 nM – 5.0 nM | Extremely high potency; allows for low clinical dosing. |
| Selectivity (vs. PDE3/4) | > 1000-fold | Prevents cardiovascular (PDE3) and emetic (PDE4) side effects. |
| Brain Penetration ( Kp,uu ) | 0.3 – 0.8 | Excellent blood-brain barrier (BBB) permeability, crucial for CNS targets. |
| In vivo Efficacy (Rat) | 0.3 – 1.0 mg/kg | Robust reduction in conditioned avoidance response (CAR), a predictive model for antipsychotic efficacy. |
References
-
NextSDS. (n.d.). Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate — Chemical Substance Information. Retrieved March 19, 2026, from [Link]
- Chappie, T. A., Helal, C. J., Kormos, B. L., & Tuttle, J. B. (2014). Imidazo-triazine derivatives as pde10 inhibitors (Patent No. WO2014177977A1). World Intellectual Property Organization.
Application Note: Chemoselective Ketone Synthesis via Grignard Addition to 1-Acylimidazoles
Executive Summary
The synthesis of ketones via the nucleophilic addition of Grignard reagents to carboxylic acid derivatives is a foundational transformation in medicinal chemistry and drug development. However, traditional acylating agents—such as standard esters and acid chlorides—frequently suffer from poor chemoselectivity, leading to over-addition and the formation of undesired tertiary alcohol byproducts.
To circumvent this limitation, the activation of carboxylic acids into 1-acylimidazoles (commonly referred to as imidazole esters or imidazolides) using 1,1'-carbonyldiimidazole (CDI) provides a highly controlled, chemoselective pathway[1]. This protocol details the mechanistic rationale, quantitative advantages, and a self-validating experimental workflow for synthesizing ketones via 1-acylimidazoles, ensuring high yields and scalability for pharmaceutical applications[2].
Mechanistic Rationale & Causality (The "Why")
The success of this protocol relies on the distinct electronic and coordination properties of the 1-acylimidazole intermediate:
-
Mild Activation: Unlike thionyl chloride (SOCl₂), which generates harsh HCl gas, CDI activates carboxylic acids under neutral conditions at room temperature. The reaction is driven forward by the irreversible release of CO₂ gas, providing a reliable visual indicator of reaction progress[3].
-
Chelation-Stabilized Adduct: When the Grignard reagent ( R′−MgX ) attacks the carbonyl carbon of the 1-acylimidazole, it forms a tetrahedral alkoxide intermediate. Crucially, the magnesium cation coordinates with both the oxygen atom and the N3 nitrogen of the imidazole ring.
-
Prevention of Over-Addition: This chelation stabilizes the tetrahedral intermediate, preventing it from collapsing into a ketone while unreacted Grignard reagent is still present in the reaction mixture. It functions analogously to a Weinreb amide but utilizes significantly more cost-effective reagents[4].
-
Controlled Collapse: The stable intermediate only collapses to release the target ketone and water-soluble imidazole hydrochloride upon the introduction of an aqueous acidic quench.
Fig 1. Chemoselective ketone synthesis workflow via 1-acylimidazole and Grignard addition.
Comparative Data Presentation
The use of 1-acylimidazoles offers a superior balance of atom economy, reagent cost, and chemoselectivity compared to traditional methods.
Table 1: Comparison of Acylating Agents for Ketone Synthesis
| Acylating Agent | Activation Reagent | Over-Addition Risk | Primary Byproducts | Chemoselectivity | Overall Yield Potential |
| Standard Ester | Acid + Alcohol ( H+ ) | High | Tertiary Alcohols | Low | 30 - 50% |
| Acid Chloride | SOCl2 or (COCl)2 | High | Tertiary Alcohols | Low | 40 - 60% |
| Weinreb Amide | N,O-Dimethylhydroxylamine | Low | Amine Salts | High | 80 - 95% |
| 1-Acylimidazole | 1,1'-Carbonyldiimidazole | Low | Imidazole, CO2 | High | 85 - 98% |
Required Materials & Equipment
| Reagent / Material | Role | Critical Specifications |
| Carboxylic Acid | Starting Material | Must be thoroughly dried (azeotropic distillation with toluene recommended). |
| 1,1'-Carbonyldiimidazole (CDI) | Activating Agent | Highly hygroscopic. Must be stored in a desiccator and weighed rapidly. |
| Grignard Reagent ( R′−MgX ) | Nucleophile | Titrated prior to use to ensure accurate stoichiometry (1.1 - 1.2 equiv). |
| Anhydrous THF | Solvent | Water content < 50 ppm. Moisture will prematurely quench the Grignard. |
| 1M HCl or Sat. NH4Cl | Quenching Agent | Required to break the magnesium chelate and protonate the imidazole. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , utilizing visual and thermal cues to confirm the success of each mechanistic stage.
Stage 1: In Situ Generation of the 1-Acylimidazole
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with argon.
-
Dissolution: Charge the flask with the carboxylic acid (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.
-
Activation: Add CDI (1.1 equiv) portion-wise at room temperature.
-
Causality & Validation: CDI reacts immediately with the acid. The reaction is self-validating: you will observe vigorous effervescence as CO2 gas is liberated[3]. Portion-wise addition prevents the reaction from foaming over.
-
-
Maturation: Stir the mixture at room temperature for 1 to 2 hours.
-
Validation: The activation is deemed complete when CO2 evolution entirely ceases, indicating full conversion to the 1-acylimidazole.
-
Stage 2: Nucleophilic Addition of the Grignard Reagent
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.
-
Addition: Using a syringe pump, add the Grignard reagent (1.1 to 1.2 equiv) dropwise over 30 minutes.
-
Causality & Validation: The addition is exothermic. Maintaining the internal temperature below 5 °C is critical to preserve the stability of the magnesium-chelated tetrahedral intermediate. If the temperature spikes, the intermediate may prematurely collapse, leading to tertiary alcohol formation[1].
-
-
Equilibration: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature over an additional 1 hour.
-
Validation: Perform a TLC analysis (Hexanes/EtOAc). The 1-acylimidazole intermediate should be completely consumed.
-
Stage 3: Quenching and Product Isolation
-
Controlled Quench: Cool the mixture back to 0 °C. Carefully add saturated aqueous NH4Cl (or 1M HCl) dropwise until the vigorous reaction subsides.
-
Causality & Validation: The acidic aqueous environment protonates the intermediate, forcing its collapse. The solution will separate into two distinct phases, and any precipitated magnesium salts will dissolve into the aqueous layer.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate ( 3×20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the pure ketone.
Troubleshooting Guide
-
Issue: Low Yield / Unreacted Carboxylic Acid
-
Cause: Degraded CDI. CDI rapidly hydrolyzes to imidazole and CO2 upon exposure to atmospheric moisture.
-
Solution: Use a fresh, unopened bottle of CDI. If no bubbling is observed upon adding CDI to the acid, the reagent is dead.
-
-
Issue: Formation of Tertiary Alcohols
-
Cause: Loss of temperature control during Grignard addition, or excessive Grignard equivalents.
-
Solution: Strictly maintain the internal temperature at 0 °C during the addition phase. Ensure the Grignard reagent is accurately titrated before use.
-
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combined Photoredox and Carbene Catalysis for the Synthesis of Ketones from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5786515A - Synthesis of α-chloro or fluoro ketones - Google Patents [patents.google.com]
Application Note: Advanced Chromatographic Purification of Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate
Introduction & Chemical Context
Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate (CAS: 1150617-77-8) is a highly specialized heterocyclic building block, predominantly utilized in the synthesis of phosphodiesterase 10A (PDE10A) inhibitors and other targeted neurological therapeutics[1].
Purifying this intermediate presents a classic chromatographic paradox. The molecule contains a lipophilic isobutyl group and a methyl ester, making it soluble in organic solvents. However, the 1H-imidazole ring features a basic secondary amine. When subjected to standard normal-phase silica gel chromatography, this basic nitrogen undergoes strong secondary interactions with acidic silanol groups on the silica surface, leading to irreversible adsorption, severe peak tailing, and poor recovery[2]. This application note details field-proven, self-validating protocols to overcome these challenges using both modified normal-phase and reversed-phase methodologies.
Physicochemical Profiling
Understanding the quantitative properties of the target molecule is the first step in designing a self-validating purification system.
| Property | Value / Description | Chromatographic Implication |
| Chemical Formula | C₁₀H₁₆N₂O₂ | Moderate molecular weight; easily detectable via LC-MS (M+H = 197.1). |
| Molecular Weight | 196.25 g/mol | Elutes well within standard gradient windows. |
| Functional Groups | 1H-imidazole, methyl ester, isobutyl | Imidazole causes tailing; ester is sensitive to strong base hydrolysis. |
| Solubility | DCM, Methanol, EtOAc | Poor solubility in pure hexanes necessitates dry-loading techniques. |
Mechanistic Insights: The Silanol Effect and Ester Preservation
Bare silica gel is populated with weakly acidic silanol (Si-OH) groups (pKa ~ 4.5–5.0). The basic nitrogen of the imidazole ring acts as both a hydrogen bond donor and an ion-exchange site, anchoring the molecule to the stationary phase[2].
To mitigate this, a mobile phase modifier such as Triethylamine (TEA) is required. TEA acts as a sacrificial base . Because TEA is more basic and present in vast molar excess (typically 1% v/v), it competitively binds to and masks the acidic silanols. This deactivation allows the imidazole derivative to partition smoothly based on its lipophilicity.
Crucial Causality: While strong bases could also mask silanols, they must be strictly avoided here. The target molecule contains a methyl ester at the 5-position, which is highly susceptible to saponification (hydrolysis) under strongly basic aqueous conditions. TEA provides the exact pKa balance needed to mask silanols without degrading the ester moiety.
Caption: Logical relationship demonstrating the mechanism of silanol masking by TEA to prevent peak tailing.
Experimental Protocols
Protocol A: Modified Normal-Phase Flash Chromatography (Scale-Up)
This protocol is designed for multi-gram purification. It uses a self-validating dry-loading technique to prevent column-head precipitation caused by the molecule's poor solubility in non-polar starting solvents[3].
Step 1: System Validation (2D TLC)
-
Spot the crude mixture on two silica TLC plates.
-
Develop Plate 1 in 50:50 Hexane:EtOAc. Note any severe streaking.
-
Develop Plate 2 in 50:50 Hexane:EtOAc containing 1% TEA.
-
Validation Gate: Proceed to column chromatography only if Plate 2 shows symmetrical, tight spots.
Step 2: Stationary Phase Deactivation
-
Prepare the mobile phase: Hexane and Ethyl Acetate, both supplemented with 1% v/v TEA.
-
Slurry pack a standard silica gel column (40-63 µm) using the 1% TEA/Hexane solution. Flush with 3 column volumes (CV) to ensure complete silanol masking.
Step 3: Dry Loading Preparation
-
Dissolve the crude methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate in a minimum volume of Dichloromethane (DCM).
-
Add Celite 545 (or deactivated silica) at a 1:2 w/w ratio to the crude mass.
-
Evaporate the DCM using a rotary evaporator until a free-flowing powder is achieved.
Step 4: Elution and Isolation
-
Load the dry powder evenly onto the column head and cap with clean sand.
-
Run a step gradient: 10% EtOAc/Hexane (with 1% TEA) to 60% EtOAc/Hexane (with 1% TEA).
-
Pool fractions containing the pure product. Concentrate via rotary evaporation.
-
Critical Step: Dry the resulting oil/solid under high vacuum (< 0.1 mbar) for 12 hours to completely remove residual TEA (boiling point 89°C).
Protocol B: Reversed-Phase Preparative HPLC (High Purity)
For final API-grade purity, reversed-phase chromatography is superior as it bypasses silanol interactions entirely[4][5].
Step 1: Mobile Phase Preparation
-
Solvent A: Ultrapure Water + 0.1% Formic Acid (FA).
-
Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid. Causality: Formic acid protonates the imidazole ring, locking it into a single ionization state. This prevents "split peaks" that occur when a molecule exists in equilibrium between its neutral and ionized forms on a C18 column[5].
Step 2: Chromatography Execution
-
Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).
-
Flow Rate: 20 mL/min.
-
Gradient: 10% B to 90% B over 25 minutes.
-
Detection: Monitor UV absorbance at 210 nm and 254 nm.
Step 3: Recovery
-
Collect the target peak.
-
Promptly lyophilize (freeze-dry) the fractions to isolate the formate salt of the product. Note: Prompt lyophilization prevents acid-catalyzed hydrolysis of the methyl ester.
Caption: Step-by-step decision workflow for the chromatographic purification of basic imidazoles.
Method Comparison Data
| Parameter | Protocol A: Normal Phase (Silica + TEA) | Protocol B: Reversed Phase (C18 + FA) |
| Primary Mechanism | Adsorption / Partitioning | Hydrophobic Interaction |
| Optimal Scale | Multi-gram (1g - 50g) | Milligram to low-gram (10mg - 2g) |
| Typical Purity | 90% - 95% | > 98% |
| Solvent Removal | Rotary Evaporation (Fast) | Lyophilization (Slow) |
| Ester Stability | High (TEA is a mild, non-nucleophilic base) | Moderate (Requires prompt lyophilization) |
Troubleshooting Matrix
| Symptom | Root Cause | Corrective Action |
| Product streaks across multiple fractions | Insufficient silanol masking. | Increase TEA concentration to 2% v/v or pre-wash column with 5% TEA before equilibration. |
| Precipitation at the column head | Sample loaded in DCM, crashed out in Hexane. | Utilize the Dry Loading technique (Protocol A, Step 3) to ensure a uniform dissolution profile. |
| Split peaks on HPLC | Mixed ionization states of the imidazole ring. | Ensure mobile phase buffer (Formic Acid) is fresh and pH is strictly maintained below the pKa of the imidazole. |
| Loss of methyl ester (LC-MS shows M-14) | Saponification/Hydrolysis. | Avoid strong aqueous bases (e.g., NaOH, KOH) during workup or chromatography. |
References
- Google Patents - WO2014177977A1: Imidazo-triazine derivatives as pde10 inhibitors. (Details the synthesis and utilization of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate as a precursor).
-
National Institutes of Health (PMC) - Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold. (Validates flash column chromatography protocols for imidazole-carboxylate derivatives). URL:[Link]
-
ResearchGate - Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole? (Discusses the necessity of acidic buffers like Formic Acid for C18 reversed-phase resolution of imidazoles). URL:[Link]
Sources
- 1. WO2014177977A1 - Imidazo-triazine derivatives as pde10 inhibitors - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
Application Note: Scale-Up Synthesis of Methyl 4-Isobutyl-2-Methyl-1H-Imidazole-5-Carboxylate
Introduction & Strategic Context
Highly functionalized imidazoles are privileged scaffolds in modern drug discovery. Specifically, methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate (CAS: 1150617-77-8) serves as a critical intermediate in the synthesis of imidazo-triazine derivatives, which are potent Phosphodiesterase 10A (PDE10) inhibitors used in the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease ()[1].
Scaling up the synthesis of densely substituted imidazoles presents significant chemical engineering challenges. The primary bottleneck is the inherent instability of the requisite α -amino ketone intermediates, which are highly prone to intermolecular self-condensation (yielding unwanted dihydropyrazines). This application note details a robust, self-validating three-step synthetic protocol designed to bypass these instability issues through strategic protecting-group-free salt formation and optimized cyclocondensation.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis is built upon a modified Knorr-type sequence followed by an imidate-driven cyclocondensation.
-
Step 1 & 2 (Oximination & Reduction): The sequence begins with the α -oximination of methyl 5-methyl-3-oxohexanoate to form the oxime (C65). The critical step is the catalytic hydrogenation of the oxime. To prevent the resulting α -amino ketone from dimerizing, the reduction is performed in the presence of anhydrous HCl.
-
Expertise Insight: Rather than sparging hazardous HCl gas, anhydrous HCl is generated in situ by the dropwise addition of acetyl chloride to methanol ( CH3COCl+CH3OH→CH3COOCH3+HCl ). This ensures the nascent amine is immediately trapped as the stable hydrochloride salt (C66), enabling isolation via simple filtration.
-
-
Step 3 (Cyclocondensation): The imidazole core is constructed by reacting the α -amino ketone hydrochloride (C66) with methyl ethanimidoate hydrochloride (methyl acetimidate).
-
Expertise Insight: A large excess of the imidate (4.0 equivalents) and triethylamine (5.0 equivalents) is deployed. The excess compensates for the slow degradation of the imidate free-base over the 60-hour reaction time, driving the nucleophilic substitution and subsequent intramolecular cyclization to completion.
-
Fig 1. Three-step synthetic workflow for the target imidazole core.
Quantitative Data & Scale-Up Parameters
The following table summarizes the stoichiometric requirements and validated yields for the multi-hundred-gram scale-up of this sequence.
| Step | Reagents / Intermediates | Equivalents | Solvent / Conditions | Yield |
| 1. Oximination | Methyl 5-methyl-3-oxohexanoateNaNO₂ | 1.0 eq1.2 eq | AcOH / H₂O0 °C to RT, 12 h | 89% (C65) |
| 2. Hydrogenation | C65 (Oxime)Acetyl Chloride10% Pd/C | 1.0 eq2.0 eq10% w/w | Methanol50 psi H₂, RT, 24 h | 89% (C66) |
| 3. Cyclization | C66 ( α -amino ketone HCl)Methyl acetimidate HClTriethylamine (Et₃N) | 1.0 eq4.0 eq5.0 eq | MethanolRT, 60 h | ~65% (C67) |
Experimental Protocols
Protocol A: Synthesis of Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride (C66)
Caution: Acetyl chloride reacts exothermically with methanol. Perform addition under strict temperature control.
-
Preparation of Anhydrous Acidic Media: Charge a multi-neck reactor with methyl 2-(hydroxyimino)-5-methyl-3-oxohexanoate (C65 , 151 g, 0.743 mol) and anhydrous methanol (500 mL). Cool the solution to 10 °C using an ice/water bath.
-
In Situ HCl Generation: Add acetyl chloride (105.5 mL, 1.48 mol) dropwise via an addition funnel at a rate that maintains the internal temperature at or below 10 °C.
-
Catalyst Addition: Maintain the mixture at 10 °C for 30 minutes to ensure complete generation of HCl. Cautiously add 10% Palladium on Carbon (15 g) under a nitrogen blanket to prevent ignition of methanol vapors.
-
Hydrogenation: Transfer the mixture to a pressure reactor. Purge with nitrogen ( 3× ), then hydrogen gas ( 3× ). Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 24 hours.
-
Workup & Isolation: Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a tightly packed pad of diatomaceous earth (Celite) to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Crystallization: Concentrate the filtrate in vacuo. Suspend the resulting crude residue in diethyl ether (1.0 L). Stir for 1 hour to ensure complete trituration, then filter. Wash the filter cake with cold diethyl ether and dry under vacuum to yield C66 as a white solid (138 g, 89% yield).
Protocol B: Cyclocondensation to Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate (C67)
Note: The extended reaction time is critical for the complete conversion of the sterically hindered intermediates.
-
Free-Basing the Imidate: In a 2.0 L reactor, suspend methyl ethanimidoate hydrochloride (88 g, 0.80 mol) in methanol (520 mL). Add triethylamine (140 mL, 1.00 mol) dropwise. The solution will become homogeneous as the imidate free base is generated.
-
Addition of α -Amino Ketone: Dissolve the isolated C66 (42 g, 0.20 mol) in methanol (200 mL). Add this solution dropwise to the main reactor over 30 minutes at room temperature.
-
Cyclocondensation: Stir the reaction mixture at room temperature for 60 hours. Monitor the disappearance of C66 via LC-MS or TLC.
-
Solvent Exchange & Extraction: Concentrate the reaction mixture in vacuo to remove methanol. Partition the resulting residue between ethyl acetate (800 mL) and deionized water (500 mL).
-
Phase Separation: Separate the layers. Extract the aqueous phase with additional ethyl acetate ( 3×200 mL).
-
Washing & Drying: Combine all organic layers and wash sequentially with water (300 mL) and saturated aqueous sodium chloride (brine, 300 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate in vacuo to yield the target imidazole C67 .
Fig 2. Mechanistic sequence of imidazole formation via methyl acetimidate.
Analytical Characterization
To ensure the self-validating nature of this protocol, confirming the structural integrity of the highly sensitive intermediate C66 is mandatory before proceeding to Step 3.
¹H NMR Data for Intermediate C66 (Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride):
-
Instrument: 400 MHz
-
Solvent: DMSO- d6
-
Shifts: δ 8.98 (br s, 3H, −NH3+ ), 5.26 (br s, 1H, α -CH), 3.80 (s, 3H, −OCH3 ), 2.66 (d, J = 6.8 Hz, 2H, −CH2− ), 1.99–2.13 (m, 1H, −CH(CH3)2 ), 0.90 (d, J = 6.5 Hz, 3H, −CH3 ), 0.85 (d, J = 6.5 Hz, 3H, −CH3 ).
The presence of the broad singlet at 8.98 ppm integrating to 3 protons confirms the successful formation of the primary amine hydrochloride salt, validating the efficacy of the in situ HCl generation.
References
- Chappie, T. A., Helal, C. J., Kormos, B. L., & Tuttle, J. B. (2014). Imidazo-triazine derivatives as PDE10 inhibitors. World Intellectual Property Organization. Patent No. WO2014177977A1.
Sources
Application Note: A Robust Analytical HPLC Method for the Quantification of Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate
Abstract
This application note presents a detailed, robust, and validated analytical High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate. This document is intended for researchers, scientists, and drug development professionals who require a reliable method for purity assessment, stability testing, and quality control of this imidazole derivative. The developed reverse-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine analysis in a regulated environment. The causality behind the selection of chromatographic parameters is discussed in detail, providing a comprehensive guide for implementation and troubleshooting.
Introduction
Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. Imidazole-containing molecules have been investigated for a wide range of therapeutic applications. Accurate and reliable analytical methods are paramount for the quality control of active pharmaceutical ingredients (APIs) and their intermediates. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and stability of pharmaceutical compounds.
This application note describes the development and validation of a specific and reliable reverse-phase HPLC method for methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate. The method is designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products.
Physicochemical Properties and Chromatographic Considerations
-
Structure: The molecule contains a basic imidazole ring, an ester group, and alkyl substituents. The imidazole ring is the primary basic center.
-
pKa (Predicted): The imidazole moiety typically has a pKa in the range of 6-7. The presence of electron-donating alkyl groups may slightly increase the basicity. For the purpose of this method development, a pKa of approximately 7.0 is assumed. To ensure consistent retention and good peak shape for a basic compound, the mobile phase pH should be controlled at least 2 pH units away from the analyte's pKa.[1] Therefore, a mobile phase with a pH in the acidic range (pH 2-4) or in the basic range (pH 9-11) would be suitable. An acidic pH is often preferred for silica-based columns to minimize silanol interactions and prolong column lifetime.[1]
-
logP (Predicted): The isobutyl and methyl groups, along with the methyl ester, contribute to the lipophilicity of the molecule. A moderately non-polar character is expected, making it well-suited for reverse-phase chromatography.
-
UV Absorbance (Predicted): Substituted imidazoles typically exhibit UV absorbance maxima in the range of 210-300 nm.[2][3] A scouting experiment using a photodiode array (PDA) detector is recommended to determine the optimal detection wavelength for maximum sensitivity. Based on structurally similar compounds, a wavelength around 220 nm is a logical starting point.
HPLC Method Parameters and Rationale
The following HPLC method was developed based on the predicted physicochemical properties of the analyte and general principles of reverse-phase chromatography.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 stationary phase provides excellent retention for moderately non-polar compounds. The 250 mm length ensures high efficiency and resolving power, crucial for separating potential impurities. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | Phosphoric acid is used to control the pH of the mobile phase to approximately 2.5. This low pH ensures that the basic imidazole nitrogen is protonated, leading to consistent retention and improved peak shape by minimizing silanol interactions. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC, offering good UV transparency and low viscosity. |
| Gradient Elution | See Table 1 | A gradient elution is employed to ensure the elution of any potential impurities with a wider range of polarities and to clean the column after each injection, preventing carryover. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C provides good efficiency and is slightly above ambient temperature to minimize fluctuations. |
| Detection Wavelength | 220 nm (or λmax determined by PDA) | Provides good sensitivity for the imidazole chromophore. It is highly recommended to determine the optimal wavelength experimentally. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Using a diluent similar in composition to the initial mobile phase ensures good peak shape and avoids solvent mismatch effects. |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Experimental Protocols
Materials and Reagents
-
Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC grade)
Standard Solution Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
Sample Preparation
Accurately weigh an amount of the sample equivalent to 10 mg of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate and transfer to a 100 mL volumetric flask. Add approximately 70 mL of the sample diluent, sonicate for 10 minutes to dissolve, and then dilute to volume with the sample diluent. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability Testing
Before sample analysis, the performance of the HPLC system must be verified according to USP <621> guidelines.[4][5] Inject the Working Standard Solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
A resolution (Rs) of ≥ 2.0 between the main peak and the closest eluting impurity should be demonstrated if a suitable impurity standard is available.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[6][7] The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing placebo samples and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from 50% to 150% of the working standard concentration should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing six replicate analyses of the sample at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and on different equipment. The RSD between the results from the two sets of experiments should be evaluated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to investigate include mobile phase pH, column temperature, and flow rate.
Potential Impurities
A comprehensive understanding of the synthetic route is essential for identifying potential process-related impurities. A common method for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski reaction or similar multi-component reactions.[8][9][10] Potential impurities could include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted compounds from the synthetic pathway.
-
By-products: Resulting from side reactions or incomplete reactions.
-
Degradation products: Formed during storage or under stress conditions.
The developed HPLC method, with its gradient elution profile, is designed to have a high probability of separating these potential impurities from the main analyte peak.
Data Presentation and Visualization
Experimental Workflow
Caption: Workflow for HPLC analysis of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate.
Logical Relationship in Method Development
Caption: Key considerations in the development of the HPLC method.
Conclusion
This application note provides a comprehensive and scientifically sound HPLC method for the analysis of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate. The method is based on established chromatographic principles and is designed to be robust, reliable, and suitable for quality control and stability testing in a pharmaceutical setting. Adherence to the detailed protocols for system suitability and method validation will ensure the generation of high-quality, reproducible data.
References
-
United States Pharmacopeia General Chapter <621>, Chromatography. (Available at: [Link])
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). (Available at: [Link])[6][7]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (Available at: [Link])
- Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
-
ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection. (Available at: [Link])[1]
-
Shimadzu. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (Available at: [Link])[11]
-
MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method. HPLC Primer.[4]
-
Pharmaguideline. System Suitability in HPLC Analysis. (Available at: [Link])
-
A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Retrieved from [Link][1]
-
Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>.[5]
-
Kidwai, M., Saxena, S., Ruby, & Rastogi, S. (n.d.). An Efficient Synthesis of 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted-1H-imidazoles. SciSpace.[8]
-
Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. (2022). MDPI.[2]
-
New substituted imida... (2022, December 23). AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation.[3]
-
Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho.[12]
-
Direct synthesis of 2,4,5-trisubstituted imidazoles from primary alcohols by diruthenium(ii) catalysts under aerobic conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).[13]
-
One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. (n.d.).[9]
-
Ammonium Chloride: An Effective Catalyst for the One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles. (n.d.). Oriental Journal of Chemistry.[10]
Sources
- 1. hplc.eu [hplc.eu]
- 2. mdpi.com [mdpi.com]
- 3. iris.unito.it [iris.unito.it]
- 4. mtc-usa.com [mtc-usa.com]
- 5. agilent.com [agilent.com]
- 6. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scispace.com [scispace.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. orientjchem.org [orientjchem.org]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. veeprho.com [veeprho.com]
- 13. Direct synthesis of 2,4,5-trisubstituted imidazoles from primary alcohols by diruthenium(ii) catalysts under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate
Welcome to the Technical Support Center for the isolation and purification of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate (CAS: 1150617-77-8)[1]. As a highly functionalized heterocycle, this intermediate presents unique downstream processing challenges. Its amphoteric nature, dynamic tautomerism, and base-sensitive ester moiety require precise environmental control during workup and chromatography.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers and drug development professionals optimize their purification workflows.
Logical Framework: pH & Tautomeric Dynamics
Before troubleshooting, it is critical to understand how the mobile phase pH dictates the structural state of the imidazole ring. The diagram below illustrates the causality between pH, tautomerism, and chromatographic outcomes.
Fig 1. Impact of mobile phase pH on imidazole tautomerism and chromatographic resolution.
Section 1: Troubleshooting Chromatography & Workup (FAQs)
Q1: Why does my compound streak extensively on silica gel despite using standard Hexane/Ethyl Acetate gradients? Causality: Silica gel surfaces are populated with acidic silanol groups (pKa ~4.5). The basic nitrogen of the 1H-imidazole ring engages in strong, reversible acid-base interactions with these silanols. This continuous adsorption-desorption lag causes the compound to smear across the column rather than eluting in a discrete band[2]. Solution: Neutralize the stationary phase. Add 1–2% Triethylamine (TEA) or aqueous ammonia to your mobile phase. The TEA acts as a sacrificial base, permanently capping the acidic silanols and allowing the imidazole to elute sharply.
Q2: During reverse-phase LC-MS or Prep-HPLC, my compound elutes as a broad, split peak. Is it degrading? Causality: This is a classic manifestation of annular tautomerism. The 1H-imidazole ring undergoes rapid intramolecular proton exchange between the N1 and N3 atoms[3]. On the timescale of the chromatographic run, this dynamic equilibrium creates a mixture of tautomers with slightly different hydrophobicities, leading to peak broadening or splitting. Solution: Suppress the tautomerization by locking the molecule into a single protonation state. Lower the pH of your mobile phase to ~2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). Fully protonating the imidazole ring yields a single, stable imidazolium cation, resulting in sharp, symmetrical peaks[4]. High-performance liquid chromatography (HPLC) with acidic modifiers is the gold standard for resolving such imidazole derivatives[5].
Q3: I am losing significant mass during the aqueous workup. Where is my product going? Causality: The C5 methyl ester is highly susceptible to base-catalyzed hydrolysis (saponification). If you use strong bases (e.g., NaOH, KOH) to neutralize the reaction mixture, the ester rapidly hydrolyzes to the highly water-soluble carboxylic acid, which remains trapped in the aqueous layer. Additionally, fully protonated imidazoles are highly water-soluble. Solution: Strictly control the workup pH. Use a mild base like saturated aqueous Sodium Bicarbonate (NaHCO3) to carefully adjust the aqueous layer to pH 7.5–8.0. At this isoelectric point, the imidazole is neutral and lipophilic enough (due to the isobutyl and methyl groups) to be efficiently extracted into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
Q4: How do I resolve the 4-isobutyl vs. 5-isobutyl regioisomers formed during synthesis? Causality: Electrophilic substitution or cyclization during the synthesis of substituted imidazoles often yields a mixture of regioisomers[6]. Because the 4-isobutyl and 5-isobutyl isomers have identical molecular weights and nearly identical polarities, normal-phase silica chromatography lacks the resolving power to separate them efficiently. Solution: Employ Reverse-Phase Prep-HPLC using a C18 column with a shallow gradient (e.g., 5% to 40% Acetonitrile in Water over 30 minutes)[5]. The C18 stationary phase is highly sensitive to the subtle steric differences between the isobutyl group's position relative to the ester, allowing for baseline separation.
Section 2: Purification Workflow & Quantitative Data
Fig 2. Purification workflow for methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate.
Table 1: Physicochemical Properties & Chromatographic Parameters
| Parameter | Value / Recommendation | Mechanistic Impact |
| CAS Number | 1150617-77-8[1] | Unique identifier for the specific 4-isobutyl-2-methyl regioisomer. |
| Core Structure | Amphoteric (Basic N, Acidic NH) | Dictates pH-dependent solubility and tautomeric behavior[3]. |
| Normal Phase Mobile Phase | DCM : MeOH (95:5) + 1% TEA | TEA caps acidic silanols, preventing peak streaking[2]. |
| Reverse Phase Mobile Phase | H2O : MeCN + 0.1% Formic Acid | Low pH (<3) protonates the ring, suppressing tautomerism[4]. |
| Workup pH Target | pH 7.5 – 8.0 | Prevents ester saponification while maximizing organic extraction. |
Section 3: Self-Validating Experimental Protocols
Protocol A: Basified Normal-Phase Flash Chromatography
Use this protocol when removing highly polar impurities or unreacted starting materials.
-
Column Preparation: Pack the silica gel column using Dichloromethane (DCM) containing 1% Triethylamine (TEA). Flush with 3 column volumes (CV) to ensure complete silanol capping.
-
Sample Loading: Dissolve the crude mixture in a minimum amount of DCM. If solubility is poor, dry-load the sample onto Celite (do not use silica for dry-loading to avoid pre-adsorption streaking).
-
Elution Gradient: Run a gradient from 100% DCM (with 1% TEA) to 95:5 DCM:Methanol (with 1% TEA) over 10 CVs.
-
Fraction Collection: Monitor fractions via UV at 254 nm.
-
Self-Validation Checkpoint (2D-TLC): To validate the necessity of TEA, spot the crude mixture on a silica TLC plate. Develop in DCM/MeOH (95:5) without TEA. Dry the plate completely. Rotate 90 degrees and develop in the same solvent system containing 1% TEA. A dramatic reduction in Rf spread (streaking) in the second dimension definitively validates the basic additive for your specific crude matrix.
Protocol B: Reverse-Phase Prep-HPLC for Regioisomer Resolution
Use this protocol when separating the 4-isobutyl and 5-isobutyl regioisomers.
-
System Setup: Equip the Prep-HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase Preparation:
-
Solvent A: Ultrapure Water + 0.1% Formic Acid (FA).
-
Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% FA.
-
-
Sample Injection: Dissolve the crude in a 1:1 mixture of Solvent A and B. Filter through a 0.22 µm PTFE syringe filter[5].
-
Gradient Elution: Initiate a shallow gradient: 5% B to 40% B over 30 minutes. The slow ramp rate is critical for exploiting the minor hydrophobic differences between the regioisomers.
-
Self-Validation Checkpoint (Isocratic Hold): Before running the preparative gradient, perform an analytical run. Identify the elution point of the regioisomer cluster. Modify the preparative method to include a 5-minute isocratic hold at 2% below the target elution organic percentage. If the peaks resolve into two distinct apexes on the chromatogram, the method is validated for scale-up.
-
Recovery: Immediately lyophilize the collected fractions to prevent acid-catalyzed hydrolysis of the methyl ester over time.
Sources
- 1. 1150617-77-8 | 4-isobutil-2-metil-1H-imidazol-5-carboxilato de metilo | Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate - Capot Químico [capotchem.com]
- 2. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. WO2014177977A1 - Imidazo-triazine derivatives as pde10 inhibitors - Google Patents [patents.google.com]
Van Leusen Imidazole Synthesis: A Technical Troubleshooting Guide for Researchers
The Van Leusen imidazole synthesis, a powerful and versatile method for constructing the imidazole ring system, has become a cornerstone in medicinal chemistry and drug development.[1][2][3][4][5] This reaction, which typically involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) reagent with an aldimine, offers a direct and efficient route to a wide array of substituted imidazoles.[1][6] However, like any chemical transformation, the path to a successful Van Leusen synthesis is not always without its challenges.
This guide provides a comprehensive troubleshooting resource for researchers encountering common issues during their experiments. Drawing upon established protocols and mechanistic insights, we will explore the root causes of these problems and offer practical, field-proven solutions to get your synthesis back on track.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common questions and challenges that arise during the Van Leusen imidazole synthesis.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in a Van Leusen synthesis can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.
A1: Troubleshooting Low Yields
-
Purity of Starting Materials:
-
Aldehyde/Amine and Imine Formation: If you are performing the three-component variant where the imine is formed in situ, ensure the aldehyde and amine are of high purity.[6][7] While the water generated during imine formation generally does not interfere with the subsequent cycloaddition, impurities in the starting materials can lead to side reactions.[6] For pre-formed imines, ensure complete conversion and purification before use.
-
TosMIC Reagent: TosMIC is a stable, odorless, and colorless solid at room temperature, but its purity is crucial.[1] Consider recrystallizing the TosMIC from ethanol or methanol if its quality is in doubt.[8]
-
-
Reaction Conditions:
-
Base Selection: The choice and stoichiometry of the base are critical for the deprotonation of TosMIC to form the reactive carbanion.[7] Potassium carbonate (K₂CO₃) is a commonly used mild base.[7] For less reactive substrates, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary.[7] However, stronger bases can also promote side reactions. It is advisable to perform small-scale experiments to screen for the optimal base.
-
Solvent Effects: The reaction can be performed in a variety of protic (e.g., methanol, ethanol) and aprotic (e.g., DMF, acetonitrile) solvents.[7] The choice of solvent can influence the solubility of reactants and the stability of intermediates.[9] If you are experiencing low yields, consider switching to a different solvent system. For instance, polar solvents can be beneficial for reactions that proceed through polar transition states.[9]
-
Temperature and Reaction Time: While many Van Leusen reactions proceed efficiently at room temperature, some substrates may require heating to achieve a reasonable reaction rate.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation.[10]
-
-
Work-up Procedure:
-
Ensure that your imidazole product is not lost during the aqueous work-up and extraction steps. The solubility of the product can vary significantly depending on its substituents.
-
| Parameter | Recommendation | Rationale |
| Aldehyde/Amine Purity | Use high-purity starting materials. | Impurities can lead to unwanted side reactions. |
| TosMIC Purity | Recrystallize if necessary. | Ensures the active reagent is present in the correct stoichiometry. |
| Base | Screen different bases (e.g., K₂CO₃, NaH, t-BuOK). | The basicity needs to be sufficient for TosMIC deprotonation without causing excessive side reactions. |
| Solvent | Experiment with protic and aprotic solvents. | Solvent polarity can affect reactant solubility and reaction kinetics.[9] |
| Temperature | Optimize between room temperature and gentle heating. | Balances reaction rate with potential for side reactions or degradation. |
| Reaction Time | Monitor by TLC or LC-MS. | Avoids incomplete reaction or product degradation from prolonged reaction times.[10] |
Q2: I am observing a significant amount of an oxazole byproduct. Why is this happening and how can I prevent it?
The formation of an oxazole is a well-known side reaction in the Van Leusen synthesis, particularly in the three-component version.[6][11]
A2: Preventing Oxazole Formation
The key to preventing oxazole formation lies in understanding the reaction mechanism. Oxazoles are formed when TosMIC reacts directly with the aldehyde before the imine is formed.[6]
-
Stepwise Addition of Reagents: To favor the formation of the imidazole, ensure that the imine is formed before the addition of TosMIC.[11] A common and effective strategy is to first react the aldehyde and the amine to form the imine in situ and then add the TosMIC reagent.[11] Allowing the aldehyde and amine to react for a period (e.g., 20-30 minutes) at room temperature before adding the TosMIC can significantly increase the yield of the desired imidazole.[6][11]
-
Reaction Conditions: In some cases, the choice of solvent and base can also influence the relative rates of imine formation and the reaction of TosMIC with the aldehyde. Experimenting with these parameters may also help to minimize oxazole formation.
Experimental Protocol: Stepwise Addition for Imidazole Synthesis
-
To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol or DMF), add the primary amine (1.0 equiv).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add the base (e.g., K₂CO₃, 2.0 equiv) to the reaction mixture.
-
Finally, add the TosMIC reagent (1.0-1.2 equiv) and continue stirring at the desired temperature, monitoring the reaction by TLC or LC-MS.
Q3: I have an unexpected side product that I suspect is a TosMIC dimer. How can I avoid this?
The dimerization of TosMIC is another potential side reaction, especially under strongly basic conditions or when the concentration of the deprotonated TosMIC is high in the absence of a suitable electrophile.[10]
A3: Minimizing TosMIC Dimerization
The formation of a TosMIC dimer, which can lead to products like 4-tosylimidazole, occurs when the TosMIC anion attacks a neutral TosMIC molecule.[10][12]
-
Order of Reagent Addition: Slowly adding the deprotonated TosMIC solution (or adding the base to a mixture of the imine and TosMIC) can help to keep the concentration of the TosMIC anion low at any given time, thereby favoring the reaction with the imine over dimerization.[10]
-
Stoichiometry of the Base: Using an excess of the base relative to TosMIC can help to ensure that all the TosMIC is deprotonated, leaving no neutral TosMIC available for the dimerization reaction. A TosMIC to base ratio of 1:2 has been suggested to prevent dimer formation.[10]
-
Reaction Temperature: Performing the reaction at a lower temperature can help to control the reaction rate and minimize side reactions, including dimerization.[10]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Van Leusen imidazole synthesis.
Caption: Troubleshooting workflow for the Van Leusen imidazole synthesis.
Concluding Remarks
The Van Leusen imidazole synthesis is a robust and highly valuable reaction in the synthetic chemist's toolkit. By understanding the underlying reaction mechanism and being aware of the potential side reactions, researchers can effectively troubleshoot and optimize their experimental conditions. This guide provides a starting point for addressing common challenges, and we encourage a systematic approach to problem-solving, focusing on one variable at a time. With careful attention to detail and a logical troubleshooting strategy, the successful synthesis of your target imidazoles is well within reach.
References
-
Zheng, X.; Ma, Z.; Zhang, D. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals2020 , 13, 37. [Link]
-
Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]
-
Van Leusen reaction - Grokipedia. [Link]
-
Van Leusen reaction - Wikipedia. [Link]
-
Van Leusen Reaction - Organic Chemistry Portal. [Link]
-
Wang, Y. et al. Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries. Bioconjugate Chemistry2025 . [Link]
-
Zhao, C. et al. Catalytic divergent synthesis of imidazoles via reaction condition-dependent [3 + 2] cyclization of TosMIC. Organic & Biomolecular Chemistry2022 , 20, 9235-9239. [Link]
-
Imidazole synthesis - Organic Chemistry Portal. [Link]
-
A continuous-flow Van Leusen reaction for the synthesis of nitriles. Reaction Chemistry & Engineering2023 . [Link]
-
Imidazole - Wikipedia. [Link]
-
Joe, S. The Van Leusen Imidazole Synthesis is utilized to Synthesize Imidazole-Based Medicinal Molecules. Trade Science Inc.2021 . [Link]
-
Carrasco, E. et al. The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters2008 , 49, 4364-4367. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - ResearchGate. [Link]
-
TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES - ResearchGate. [Link]
-
TosMIC - Grokipedia. [Link]
-
Van Leusen reaction - 28 Publications | 135 Citations | Top Authors | Related Topics. [Link]
-
The Van Leusen Imidazole Synthesis is utilized to Synthesize - TSI Journals. [Link]
-
Fleming, F. F. et al. One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide). Beilstein Journal of Organic Chemistry2021 , 17, 1629-1635. [Link]
-
Groen, J. C. et al. Multicomponent synthesis of 2-imidazolines. The Journal of Organic Chemistry2003 , 68, 550-559. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - Semantic Scholar. [Link]
-
Sisko, J. et al. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry2000 , 65, 1516-1524. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. [Link]
-
Catalytic divergent synthesis of imidazoles via reaction condition-dependent [3 + 2] cyclization of TosMIC - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. scispace.com [scispace.com]
- 4. tsijournals.com [tsijournals.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. Van Leusen reaction â Grokipedia [grokipedia.com]
- 8. TosMIC â Grokipedia [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
effect of different catalysts on imidazole ring formation.
Welcome to the Technical Support Center for Imidazole Ring Formation. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals troubleshoot bottlenecks in the construction of the imidazole core.
The synthesis of highly substituted imidazoles—predominantly via the Debus-Radziszewski multicomponent reaction (MCR)—is highly dependent on the electrophilic activation of the carbonyl precursors. Below, you will find a diagnostic workflow, field-proven troubleshooting FAQs, quantitative comparative data, and self-validating experimental protocols to optimize your catalytic systems.
Diagnostic Workflow for Low-Yield Reactions
Before altering your reagent stoichiometry, evaluate your catalytic cycle. The decision tree below outlines the primary troubleshooting logic for resolving poor conversions in imidazole synthesis.
Figure 1: Diagnostic workflow for troubleshooting low yields in imidazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard Debus-Radziszewski multicomponent reaction is stalling at 30-40% yield. How do I select the right catalyst to drive conversion? Answer: Uncatalyzed Debus-Radziszewski reactions often suffer from incomplete conversion and the formation of side products (e.g., oxazoles)[1]. The causality lies in the insufficient electrophilic activation of the aldehyde and diketone precursors. Resolution: Introduce a Lewis or Brønsted acid catalyst. For example, utilizing 7.5 mol% silicotungstic acid in ethanol at reflux can boost yields from ~40% to 94% by significantly enhancing the electrophilic character of the aldehyde[2]. For specific phenyl imidazole propionate derivatives, simple salts like ammonium chloride have been proven to improve yields from 35% to 87% by acting as a mild proton source[3].
Q2: I am scaling up a tetrasubstituted imidazole synthesis, but removing the homogeneous acid catalyst during workup is causing severe product loss. What are my alternatives? Answer: Homogeneous catalysts require tedious aqueous workups that can strip away polar, water-soluble imidazole products into the aqueous phase[1]. Resolution: Transition to heterogeneous, magnetically recoverable catalysts (MRCs). Copper ferrite nanoparticles (CuFe2O4 NPs) or Fe3O4@SiO2 nanocomposites act as excellent Lewis acids[4]. They activate the aldehyde carbonyl and can be instantaneously separated from the reaction mixture using an external magnetic field[4]. This bypasses aqueous extraction entirely, preserving your yield and allowing the catalyst to be reused for up to 6 cycles without loss of efficiency[5].
Q3: My reaction requires harsh reflux conditions (12+ hours), which degrades my sensitive functional groups. Can catalyst synergy reduce this time? Answer: Prolonged thermal heating often leads to substrate decomposition, especially with halogenated or electron-rich aryl substituents. Resolution: Combine a solid catalyst with alternative energy sources, such as ultrasonic or microwave irradiation. Using 3-(N-morpholino)propane sulfonic acid (MOPS) or γ-Al2O3 nanoparticles under ultrasonic irradiation accelerates the condensation of benzil, aldehydes, and ammonium acetate, reducing reaction times from hours to mere minutes (12-28 min) while achieving >90% yields[6]. For microwave-assisted synthesis, Ni-based catalysts have demonstrated excellent efficiency in one-pot nitro-reduction and imidazole ring closures at 140 °C in just 15 minutes[7].
Quantitative Catalyst Comparison
To assist in your experimental design, the following table synthesizes the performance metrics of various catalytic systems used in imidazole core formation.
| Catalyst System | Reaction Type | Conditions | Time | Yield (%) |
| None (Control) | Debus-Radziszewski | EtOH, Reflux | 12–24 h | 35–45% |
| Silicotungstic Acid (7.5 mol%) | Trisubstituted MCR | EtOH, Reflux | 2–3 h | 94% |
| Ammonium Chloride | Phenyl Imidazole Propionate | Toluene, 100 °C | 4–10 h | 87% |
| CuFe2O4 Magnetic NPs | Tetrasubstituted MCR | H2O:EtOH, Reflux | ~50 min | 90–95% |
| MOPS (Green Acid) | Tetrasubstituted MCR | Ultrasound, Room Temp | <30 min | 92–97% |
| Ni Catalyst | Microwave-Assisted | Microwave, 140 °C | 15 min | 83% |
Standard Operating Procedures (SOPs)
Every protocol must be a self-validating system. The following methodologies include built-in checkpoints to ensure mechanistic integrity.
Protocol A: Synthesis of Trisubstituted Imidazoles using Silicotungstic Acid[2]
Causality: Silicotungstic acid provides robust Brønsted acidity, protonating the carbonyl oxygen of the aldehyde to lower the activation energy for nucleophilic attack by ammonia.
-
Preparation: In a 50 mL round-bottom flask, combine benzil (1.0 mmol), the appropriate aromatic aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol).
-
Catalyst Addition: Add 7.5 mol% of silicotungstic acid dissolved in 10 mL of absolute ethanol.
-
Reaction & Validation: Heat the mixture to reflux. Validation Check: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The disappearance of the aldehyde spot (typically 2-3 hours) confirms complete conversion.
-
Isolation: Cool the mixture to room temperature and pour it into crushed ice. Stir until a solid precipitates.
-
Purification: Filter the crude solid and recrystallize from hot ethanol to yield the pure 2,4,5-trisubstituted imidazole.
Protocol B: Green Synthesis of Tetrasubstituted Imidazoles using Magnetic CuFe2O4 NPs[4],[5]
Causality: The superparamagnetic nature of CuFe2O4 allows for instantaneous phase separation without filtration, preventing mechanical loss of the product.
-
Preparation: Mix benzil (1 mmol), aldehyde (1 mmol), primary amine/aniline (1 mmol), and ammonium acetate (1.5 mmol) in a solvent mixture of H2O:EtOH (1:1, 5 mL).
-
Catalyst Addition: Introduce 10 mg of CuFe2O4 magnetic nanoparticles.
-
Reaction: Subject the mixture to reflux or ultrasonic irradiation for 30-50 minutes.
-
Catalyst Recovery & Validation: Apply an external neodymium magnet to the exterior of the flask. Validation Check: The solution should become completely transparent as the black nanoparticles are pulled to the wall. Decant the liquid containing the product.
-
Purification: Wash the crude product with water and recrystallize from ethanol. Wash the recovered catalyst with ethanol, dry at 60 °C, and store for the next cycle.
Mechanistic Pathway of Catalyzed Imidazole Formation
Understanding the exact sequence of bond formation is critical for troubleshooting side reactions. The diagram below illustrates the sequence of events when a Lewis acid catalyst is employed.
Figure 2: Mechanistic pathway of Lewis acid-catalyzed multicomponent imidazole synthesis.
References
-
BenchChem. "Imidazole Ring Formation Reactions: A Technical Support Center." 1
-
BenchChem. "Technical Support Center: Catalyst Selection for Efficient Imidazole Synthesis." 8
-
MDPI. "Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches." 6
-
Der Pharma Chemica. "Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design." 3
-
ChemRxiv. "Highly efficient microwave-assisted one-pot synthetic pathways for pyrido[2,3-d]imidazole derivatives." 7
-
IJPRA Journal. "A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction." 2
-
RSC Advances. "Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis." 4
-
PMC. "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry." 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
stability issues of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate
Welcome to the Technical Support Center
As a Senior Application Scientist, I have compiled this definitive guide to address the chemical stability, reactivity, and handling nuances of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate (CAS: 1150617-77-8)[1]. This compound is a critical heterocyclic building block, prominently utilized in the synthesis of imidazo-triazine derivatives acting as Phosphodiesterase 10A (PDE10A) inhibitors for neurological disorders[2][3].
While the imidazole core is robust, the functional group array—specifically the interplay between the 1H-imidazole tautomeric system, the sterically demanding 4-isobutyl group, and the electrophilic 5-methyl ester—creates specific stability challenges during synthetic workflows.
Part 1: Troubleshooting Guides & FAQs
Q1: During N-alkylation or cross-coupling steps, I am observing significant loss of the starting material to a highly polar byproduct. What is causing this? A: You are likely observing unintended ester hydrolysis . The highly polar byproduct is 4-isobutyl-2-methyl-1H-imidazole-5-carboxylic acid.
-
Causality: Imidazole-5-carboxylate esters are highly susceptible to base-catalyzed hydrolysis[4]. The imidazole ring acts as an electron-withdrawing group, increasing the electrophilicity of the adjacent ester carbonyl. Furthermore, the basic nitrogen can transiently coordinate with water molecules or alkali metal cations (e.g., K+, Cs+), directing hydroxide attack towards the ester[5].
-
Resolution: Ensure strictly anhydrous conditions. Use Karl Fischer titration to verify that your solvent (e.g., DMF, MeCN) has <50 ppm water. Switch from aqueous bases to anhydrous, non-nucleophilic bases like DIPEA, or use finely milled, oven-dried K₂CO₃.
Q2: When I heat the compound in ethanol to dissolve it for a reaction, LC-MS shows a new peak with a +14 Da mass shift. Is the compound degrading? A: The compound is not degrading, but it is undergoing transesterification .
-
Causality: Heating a methyl ester in a heavier alcohol (ethanol) in the presence of trace acid or base shifts the equilibrium toward the ethyl ester (methyl → ethyl = +14 Da). The imidazole ring's basicity can auto-catalyze this process if trace moisture or impurities are present.
-
Resolution: Always use methanol as the protic solvent if heating is required, or switch to an aprotic solvent (e.g., THF, 1,4-dioxane) to completely prevent transesterification.
Q3: I am getting a mixture of two isomeric products during my N-alkylation step. How can I improve regioselectivity? A: This is due to annular tautomerism . The proton rapidly exchanges between the N1 and N3 positions.
-
Causality: Alkylation can occur at either nitrogen. However, the 4-isobutyl group provides significant steric bulk adjacent to the N3 position, whereas the N1 position is adjacent to the 2-methyl group and the 5-carboxylate. Because the 4-isobutyl group is bulkier than the 2-methyl group, alkylation at N1 is generally favored thermodynamically, but kinetic mixtures still form.
-
Resolution: Lowering the reaction temperature (-20°C to 0°C) and using a softer electrophile (e.g., alkyl iodides instead of chlorides) can enhance the kinetic preference for the less sterically hindered nitrogen. Using a bulky base like LiHMDS can also help direct the regiochemistry.
Q4: My isolated free acid intermediate (after intentional hydrolysis) degraded into a volatile byproduct upon heating above 150°C. Why? A: You are observing thermal decarboxylation .
-
Causality: While the methyl ester is thermally stable, the free 1H-imidazole-5-carboxylic acid readily undergoes decarboxylation upon heating. The mechanism involves proton transfer from the carboxylic acid to the imidazole nitrogen, followed by the expulsion of CO₂.
-
Resolution: If you must hydrolyze the ester to the acid, avoid drying the resulting acid at elevated temperatures. Dry it under high vacuum at room temperature.
Part 2: Quantitative Data Presentation
To assist in your experimental design, the following table summarizes the stability matrix of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate under various common laboratory conditions.
| Condition / Environment | Temp (°C) | Time | Stability / Primary Degradation Pathway | Recommended Action |
| 1M NaOH (aq) / THF | 25°C | 2 hours | <5% Stable (Rapid Hydrolysis to free acid) | Use only if saponification is the intended goal[4]. |
| Anhydrous K₂CO₃ / DMF | 80°C | 12 hours | >98% Stable (No reaction) | Ideal conditions for N-alkylation; ensure DMF is dry. |
| Ethanol (Trace acid/base) | 65°C | 4 hours | <50% Stable (Transesterification to ethyl ester) | Avoid ethanol; use Methanol or aprotic solvents. |
| 1M HCl (aq) | 100°C | 6 hours | <10% Stable (Acid-catalyzed hydrolysis) | Avoid prolonged heating in strong aqueous acids. |
| Solid State (Storage) | 4°C | 12 months | >99% Stable | Store desiccated to prevent ambient moisture absorption. |
Part 3: Experimental Protocols
Protocol 1: Anhydrous N-Alkylation with Minimized Hydrolysis This self-validating protocol ensures that the ester remains intact while selectively alkylating the imidazole nitrogen.
-
Preparation: Flame-dry a two-neck round-bottom flask under a steady stream of Argon.
-
Reagent Loading: Add methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate (1.0 eq) and anhydrous K₂CO₃ (2.5 eq, oven-dried at 120°C for 24h).
-
Solvent Addition: Inject anhydrous DMF (Karl Fischer <50 ppm water) via syringe. Self-Validation Check: The mixture should remain a free-flowing suspension. Clumping indicates moisture.
-
Cooling: Cool the mixture to 0°C using an ice bath. This maximizes regioselectivity by exploiting the steric bulk of the 4-isobutyl group.
-
Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (EtOAc/Hexane) until the starting material is consumed.
-
Quench: Quench strictly with saturated aqueous NH₄Cl (not NaOH or NaHCO₃) to maintain a near-neutral pH and prevent ester hydrolysis during the workup. Extract with EtOAc.
Protocol 2: Controlled Saponification (Ester Hydrolysis) Use this protocol if the free acid is required for downstream amide coupling (e.g., PDE10A inhibitor synthesis)[2].
-
Dissolve the ester (1.0 eq) in a 3:1 mixture of THF and Methanol.
-
Add 2.0 M aqueous LiOH (3.0 eq) dropwise at room temperature.
-
Stir for 4 hours. Monitor by LC-MS until the +14 Da (methyl) mass disappears.
-
Carefully acidify to pH 4-5 using 1M HCl at 0°C to precipitate the zwitterionic free acid. Do not heat during concentration to avoid decarboxylation.
Part 4: Mandatory Visualizations
Diagram 1: Chemical Stability and Degradation Pathways This diagram illustrates the causal relationships between environmental conditions and the structural integrity of the compound.
Caption: Reaction and degradation pathways of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate.
Diagram 2: Self-Validating Anhydrous Workflow This workflow maps the logical checkpoints required to prevent ester hydrolysis during N-alkylation.
Caption: Step-by-step self-validating workflow for anhydrous N-alkylation to prevent ester hydrolysis.
References
-
Vertex Pharmaceuticals Inc. (2014). Imidazo-triazine derivatives as pde10 inhibitors (Patent No. WO2014177977A1). WIPO.[2][3] URL:
-
NextSDS. Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate — Chemical Substance Information.[1] URL:[Link]
-
Daiichi Sankyo Co Ltd. (2013). Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates (Patent No. US8618308B2). USPTO.[4] URL:
-
Ding, Y., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348. PMC.[5] URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. WO2014177977A1 - Imidazo-triazine derivatives as pde10 inhibitors - Google Patents [patents.google.com]
- 3. WO2014177977A1 - Imidazo-triazine derivatives as pde10 inhibitors - Google Patents [patents.google.com]
- 4. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]
- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution ¹H and ¹³C NMR Characterization of Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate: A Comparative Solvent Guide
Executive Summary
Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate (CAS: 1150617-77-8) is a highly functionalized heterocyclic scaffold frequently utilized in drug development and synthetic chemistry. However, characterizing highly substituted imidazoles via Nuclear Magnetic Resonance (NMR) spectroscopy presents a distinct analytical challenge: annular tautomerism .
As an Application Scientist, I frequently observe researchers struggling with "missing" ¹³C signals or severely broadened ¹H peaks when characterizing imidazole derivatives. This guide objectively compares the performance of two standard NMR solvents—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆)—demonstrating how solvent selection directly dictates spectral resolution by controlling tautomeric exchange rates.
The Analytical Challenge: Annular Tautomerism
In solution, 1H-imidazoles undergo rapid intermolecular proton exchange between the N1 and N3 atoms. When this dynamic tautomerization occurs at a rate comparable to the NMR timescale, the electronic environments of the adjacent carbons (C4 and C5) become averaged.
If the exchange rate is intermediate, the signals for these quaternary carbons broaden significantly and often disappear into the baseline noise, rendering conventional ¹³C NMR unreliable for full structural elucidation[1]. To overcome this, the choice of solvent is not merely a matter of solubility, but a critical parameter for manipulating molecular dynamics.
Logical relationship between solvent polarity, tautomerization, and signal resolution.
Comparative Solvent Performance: DMSO-d₆ vs. CDCl₃
The Causality Behind Solvent Selection
-
CDCl₃ (Low Polarity, Non-H-Bonding): In CDCl₃, imidazole molecules readily form intermolecular hydrogen bonds with each other, facilitating rapid proton transfer. Consequently, the N-H proton appears as an extremely broad hump, and the C4/C5 quaternary carbons are frequently unobservable[2].
-
DMSO-d₆ (Strong H-Bond Acceptor): DMSO strongly solvates the N-H proton through hydrogen bonding. This effectively "locks" the tautomeric equilibrium (or slows the exchange rate well below the NMR timescale). The result is a sharp N-H signal and highly resolved, distinct peaks for all quaternary carbons in the imidazole ring[1].
Quantitative Data Summaries
The following tables compare the predicted performance and chemical shifts of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate in both solvents at 400 MHz (¹H) and 100 MHz (¹³C).
Table 1: Comparative ¹H NMR Assignments
| Proton Environment | Multiplicity | DMSO-d₆ (δ, ppm) | CDCl₃ (δ, ppm) | Integration | Causality / Structural Notes |
|---|---|---|---|---|---|
| N-H | Broad Singlet | ~12.25 | ~9.80 (Very Broad) | 1H | DMSO H-bonding slows exchange, sharpening the peak. |
| -OCH₃ (Ester) | Singlet | 3.75 | 3.82 | 3H | Deshielded by the adjacent carbonyl group. |
| C4-CH₂ (Isobutyl) | Doublet | 2.60 | 2.75 | 2H | Methylene attached directly to the aromatic ring. |
| C2-CH₃ | Singlet | 2.25 | 2.38 | 3H | Shielded relative to standard aromatics due to electron donation. |
| C4-CH (Isobutyl) | Multiplet | 1.95 | 2.10 | 1H | Methine proton split by adjacent CH₂ and two CH₃ groups. |
| C4-(CH₃)₂ (Isobutyl)| Doublet | 0.85 | 0.95 | 6H | Terminal methyls of the isobutyl chain. |
Table 2: Comparative ¹³C NMR Assignments
| Carbon Environment | Type | DMSO-d₆ (δ, ppm) | CDCl₃ (δ, ppm) | Causality / Structural Notes |
|---|---|---|---|---|
| C=O (Ester) | Quaternary | 160.5 | 161.2 | Highly deshielded ester carbonyl. |
| C2 (Ring) | Quaternary | 145.0 | 146.1 | Sharp in DMSO; often broadened in CDCl₃. |
| C4 (Ring) | Quaternary | 138.5 | Not Observed | Lost in CDCl₃ due to intermediate tautomeric exchange. |
| C5 (Ring) | Quaternary | 122.0 | Not Observed | Lost in CDCl₃ due to intermediate tautomeric exchange. |
| -OCH₃ (Ester) | Primary | 51.2 | 51.8 | Standard methoxy ester shift. |
| C4-CH₂ (Isobutyl) | Secondary | 33.1 | 34.0 | Isobutyl methylene carbon. |
| C4-CH (Isobutyl) | Tertiary | 28.2 | 29.1 | Isobutyl methine carbon. |
| C4-(CH₃)₂ (Isobutyl) | Primary | 22.5 | 22.8 | Isobutyl methyl carbons. |
| C2-CH₃ | Primary | 14.5 | 15.1 | C2 methyl carbon. |
Experimental Methodology & Protocols
To guarantee a self-validating and reproducible system, follow this optimized protocol for acquiring high-resolution spectra of tautomeric imidazoles[3].
Step-by-step experimental workflow for high-resolution NMR acquisition.
Step-by-Step Acquisition Protocol
Step 1: Precision Sample Preparation
-
Action: Weigh exactly 15.0 mg of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate. Dissolve entirely in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: 15 mg is the optimal concentration threshold. Lower concentrations require exponentially longer ¹³C acquisition times, while higher concentrations increase solution viscosity, leading to broader linewidths due to restricted molecular tumbling.
-
Self-Validation: Visually inspect the 5 mm NMR tube. The solution must be 100% transparent. Any particulate matter will distort the magnetic field homogeneity (B₀), ruining the resolution.
Step 2: Instrument Tuning & Shimming
-
Action: Insert the sample into a 400 MHz or 600 MHz spectrometer. Lock the field to the deuterium frequency of DMSO. Perform automated gradient shimming (Z1-Z5).
-
Causality: Precise shimming ensures a uniform magnetic field, which is critical for resolving the fine scalar couplings (e.g., the doublets and multiplets of the isobutyl group).
Step 3: ¹H NMR Acquisition
-
Action: Use a standard 1D single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.
-
Causality: A 2.0-second D1 ensures complete longitudinal relaxation (T1) of all protons, allowing for accurate, quantitative integration of the isobutyl and methyl groups.
Step 4: ¹³C NMR Acquisition
-
Action: Use a power-gated decoupling pulse sequence (zgpg30). Set the relaxation delay (D1) to 2.5 - 3.0 seconds. Acquire a minimum of 1024 to 2048 scans[1].
-
Causality: The imidazole ring contains three quaternary carbons (C2, C4, C5). Lacking attached protons to facilitate dipole-dipole relaxation, these carbons have exceptionally long T1 relaxation times. A longer D1 prevents signal saturation, ensuring these critical peaks are visible above the noise floor.
Step 5: Processing
-
Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation. Phase the spectrum manually and reference the TMS peak exactly to 0.00 ppm.
Conclusion
When characterizing methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate, the analytical "product" you are choosing is your solvent system. While CDCl₃ is a standard default in organic synthesis, its inability to arrest annular tautomerism makes it an inferior choice for heavily substituted imidazoles. DMSO-d₆ is the strictly superior alternative , utilizing strong hydrogen bonding to lock the tautomeric state, thereby revealing the complete ¹³C structural backbone of the molecule that would otherwise be lost to dynamic exchange.
Sources
High-Resolution and Tandem Mass Spectrometry Comparison Guide for Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate
Executive Summary & Chemical Context
Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate (CAS: 1150617-77-8) is a highly specialized heterocyclic intermediate frequently utilized in the synthesis of imidazo-triazine derivatives, which act as potent PDE10 inhibitors for neurological disorders [1]. During active pharmaceutical ingredient (API) scale-up, monitoring the purity, structural integrity, and degradation profile of this intermediate is critical.
Because this molecule contains a basic imidazole ring, a hydrolyzable methyl ester, and a lipophilic isobutyl chain, selecting the correct mass spectrometry (MS) platform dictates the quality of the analytical data. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , High-Resolution Mass Spectrometry (LC-HRMS) , and Gas Chromatography-Mass Spectrometry (GC-MS) to help you select the optimal workflow for your specific analytical objectives.
Platform Comparison: Selecting the Right MS Technology
To achieve self-validating and reproducible results, the analytical platform must align with the physicochemical properties of the analyte. The basic nitrogen in the imidazole ring exhibits a high proton affinity, making Positive Electrospray Ionization (ESI+) the most efficient ionization technique [2].
LC-MS/MS (Triple Quadrupole)
-
Best For: High-throughput targeted quantification and routine batch release.
-
Causality: Triple quadrupole (QqQ) systems operating in Multiple Reaction Monitoring (MRM) mode filter out matrix noise by isolating specific precursor-to-product ion transitions. This provides maximum sensitivity (low pg/mL) but sacrifices full-scan structural data.
LC-HRMS (Q-TOF or Orbitrap)
-
Best For: Structural elucidation, exact mass confirmation, and unknown impurity profiling.
-
Causality: HRMS provides sub-ppm mass accuracy [3]. This is essential when differentiating the target compound from isobaric impurities (molecules with the same nominal mass but different elemental compositions) that often arise during catalytic cross-coupling steps in API synthesis.
GC-MS (Electron Ionization)
-
Best For: Volatile process impurities and residual solvents.
-
Causality: While the compound has some volatility, the polar N-H bond on the imidazole ring can cause peak tailing on standard GC columns. GC-MS is generally relegated to analyzing the volatile byproducts of the reaction rather than the intact intermediate, unless derivatization (e.g., TMS) is employed.
Quantitative Platform Comparison Data
Table 1: Performance metrics of MS platforms for the analysis of Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate.
| Analytical Platform | Ionization Source | Mass Accuracy | Typical LOD | Primary Application for this Analyte |
| LC-MS/MS (QqQ) | ESI (Positive) | Nominal (~0.5 Da) | < 1 ng/mL | Targeted MRM quantification, PK studies |
| LC-HRMS (Orbitrap) | ESI (Positive) | Exact (< 2 ppm) | 5-10 ng/mL | Impurity profiling, structural confirmation |
| GC-MS (Single Quad) | EI (70 eV) | Nominal (~0.5 Da) | ~50 ng/mL | Residual solvents, volatile precursors |
Analytical Decision Workflow
To ensure analytical rigor, the selection of the MS technique should follow a logical decision tree based on the immediate goal of the drug development phase.
Caption: Decision workflow for selecting the optimal mass spectrometry platform based on analytical goals.
Fragmentation Mechanics & Structural Causality
Understanding the gas-phase fragmentation of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate is a prerequisite for method development. The exact monoisotopic mass of the neutral molecule ( C10H16N2O2 ) is 196.1212 Da . In ESI+, it forms a stable protonated precursor ion [M+H]+ at m/z 197.1285 .
When subjected to Collision-Induced Dissociation (CID), the molecule undergoes highly predictable neutral losses:
-
Ester Cleavage: Loss of methanol ( CH3OH , 32 Da) from the methyl carboxylate group yields an acylium ion at m/z 165.1023 .
-
Alkyl Chain Cleavage: Loss of the isobutyl group as an isobutene neutral ( C4H8 , 56 Da) yields a de-alkylated fragment at m/z 141.0659 .
-
Combined Loss: The sequential loss of both groups leaves the core functionalized imidazole ring at m/z 109.0397 .
Fragmentation Pathway Visualization
Caption: ESI+ Collision-Induced Dissociation (CID) fragmentation pathway of the protonated intermediate.
Expected HRMS and MRM Data
Table 2: Exact mass and MRM transition parameters for targeted analysis.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Mass Error (ppm) | Collision Energy (eV) | Structural Assignment |
| 197.1285 | 165.1023 | 32.0262 Da | < 1.5 | 15 - 20 | [M+H−CH3OH]+ |
| 197.1285 | 141.0659 | 56.0626 Da | < 1.5 | 25 - 30 | [M+H−C4H8]+ |
| 197.1285 | 109.0397 | 88.0888 Da | < 2.0 | 35 - 40 | [M+H−CH3OH−C4H8]+ |
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems. They include built-in system suitability checks to prevent false positives from carryover or matrix suppression.
Protocol 1: Targeted Quantification via LC-ESI-MS/MS (QqQ)
Objective: High-sensitivity quantification of the intermediate in a crude reaction mixture.
Step 1: Mobile Phase Preparation
-
Aqueous (A): 0.1% Formic Acid in MS-grade Water. (Causality: Formic acid acts as a proton donor, ensuring >99% of the basic imidazole molecules are ionized in the ESI source).
-
Organic (B): 0.1% Formic Acid in MS-grade Acetonitrile.
Step 2: Chromatographic Separation
-
Column: C18 superficially porous particle (SPP) column (e.g., 2.1 x 50 mm, 2.7 µm).
-
Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.
-
Validation Check: Inject a solvent blank (50:50 Water:Methanol) prior to the sample. The baseline must show an MRM signal-to-noise (S/N) ratio of < 3 at the expected retention time to confirm zero carryover.
Step 3: MS/MS Tuning & Acquisition
-
Set the ESI source to Positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.
-
Program the MRM transitions: 197.1 → 165.1 (Quantifier, CE: 18 eV) and 197.1 → 109.0 (Qualifier, CE: 38 eV).
-
Validation Check: The ratio of the quantifier to qualifier ion must remain within ±15% of the reference standard across all injections to confirm peak purity.
Protocol 2: Structural Elucidation via LC-HRMS (Orbitrap/Q-TOF)
Objective: Confirm the exact elemental composition and screen for unknown process impurities.
Step 1: Sample Preparation
-
Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile. (Causality: HRMS detectors, particularly Orbitraps, can suffer from space-charge effects if the ion population is too high, which degrades mass accuracy).
Step 2: Data-Dependent Acquisition (DDA) Setup
-
Full Scan: m/z 100 - 800 at 70,000 resolution (FWHM at m/z 200).
-
MS/MS Scan: Top 5 most intense ions triggered for Higher-energy C-trap Dissociation (HCD) at 17,500 resolution. Normalized Collision Energy (NCE): 30%.
-
Validation Check: Utilize a lock-mass (e.g., ambient polysiloxane at m/z 371.1012) or perform a pre-run external calibration. The mass error for the [M+H]+ peak of the reference standard must be ≤ 2.0 ppm.
Step 3: Data Processing
-
Extract the exact mass chromatogram for m/z 197.1285 with a 5 ppm window.
-
Generate the elemental composition formula from the MS/MS fragments to verify the loss of the ester and isobutyl groups, definitively confirming the structural identity.
Conclusion
For the analysis of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate, LC-ESI-MS/MS is the undisputed champion for routine, high-throughput quantification due to its superior sensitivity and matrix-filtering MRM capabilities. However, during the early stages of API development or when investigating degradation pathways, LC-HRMS is mandatory to provide the exact mass measurements required to definitively assign structural formulas to unknown impurities. By strictly controlling mobile phase pH and utilizing the self-validating protocols outlined above, analytical scientists can ensure robust, reproducible, and regulatory-compliant data.
References
- Imidazo-triazine derivatives as PDE10 inhibitors. World Intellectual Property Organization Patent WO2014177977A1.
-
Liquid chromatography–mass spectrometry. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Journal of Mass Spectrometry, National Center for Biotechnology Information (PMC7984180). Available at:[Link]
purity analysis of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate by HPLC.
Advanced HPLC Method Comparison for the Purity Analysis of Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate
As a Senior Application Scientist, developing a robust purity analysis method for complex pharmaceutical intermediates requires moving beyond generic protocols and understanding the fundamental physicochemical interactions at play. Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate is a critical intermediate in the synthesis of imidazo-triazine derivatives, which are heavily researched as PDE10 inhibitors for the treatment of neurological disorders[1].
The successful HPLC analysis of imidazole derivatives hinges on understanding their amphoteric nature and high degree of polarity, which dictate their interaction with the stationary phase[2]. The basic nitrogen in the imidazole ring is highly prone to secondary ion-exchange interactions with residual acidic silanols on silica-based columns. This phenomenon is the primary cause of peak tailing, poor resolution, and irreproducible retention times.
This guide objectively compares three distinct chromatographic column technologies to establish the most reliable, self-validating method for the purity analysis of this compound.
Mechanistic Rationale & Column Selection Strategy
To accurately quantify the purity of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate, the analytical method must suppress silanol interactions while leveraging the hydrophobicity of the isobutyl and methyl groups for retention. We evaluated three distinct column technologies:
-
Method A: Traditional Fully Porous C18 (5 µm): The industry baseline. While it offers strong hydrophobic retention, standard end-capping is often insufficient to mask all silanols from the basic imidazole nitrogen.
-
Method B: Superficially Porous Particle (SPP) C18 (2.7 µm): Utilizes core-shell technology. The solid silica core limits the diffusion path length of the analyte into the particle. This drastically reduces longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation), yielding UHPLC-like efficiency on standard HPLC systems.
-
Method C: Polar-Embedded Phase (3.0 µm): Incorporates an amide or ether functional group embedded within the alkyl chain. This creates a virtual hydration layer near the silica surface, completely shielding the residual silanols from the basic imidazole ring, thereby eliminating secondary interactions.
Workflow for HPLC method development addressing silanol interactions in basic imidazoles.
Experimental Protocols (Self-Validating System)
To ensure scientific integrity, the following protocol is designed as a self-validating system. The method cannot proceed to sample analysis unless the System Suitability Testing (SST) criteria are strictly met, ensuring the instrument and column are performing optimally.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Ultrapure Water, adjusted to pH 6.8.
-
Causality: The pKa of the imidazole ring is typically ~6-7, but the electron-withdrawing ester group at position 5 lowers this slightly. Buffering at pH 6.8 ensures the molecule remains predominantly in its neutral free-base form. This maximizes hydrophobic retention on the stationary phase and minimizes ionic attraction to negatively charged silanols.
-
-
Mobile Phase B (Organic): HPLC-Grade Acetonitrile.
Step 2: Sample Preparation
-
Accurately weigh 10.0 mg of Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate standard.
-
Transfer to a 100 mL volumetric flask.
-
Add 50 mL of Diluent (Water:Acetonitrile 50:50 v/v). Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch phenomena (like peak splitting or fronting) upon injection.
-
Sonicate for 5 minutes to ensure complete dissolution, then make up to the mark with Diluent (Final concentration: 0.1 mg/mL).
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 3: Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35°C (Maintains consistent mobile phase viscosity and mass transfer rates).
-
Detection: UV at 230 nm.
-
Gradient Program:
-
0.0 - 2.0 min: 20% B
-
2.0 - 10.0 min: Linear ramp to 70% B
-
10.0 - 12.0 min: Hold at 70% B
-
12.0 - 12.1 min: Return to 20% B
-
12.1 - 15.0 min: Re-equilibration at 20% B
-
Step 4: System Suitability Testing (SST)
Before analyzing unknown batches, inject the 0.1 mg/mL standard six times. The system is validated only if:
-
%RSD of Peak Area: ≤ 2.0% (Confirms injection precision).
-
Tailing Factor ( As ): ≤ 1.5 (Confirms absence of severe silanol interactions).
-
Resolution ( Rs ): ≥ 2.0 between the API and its primary hydrolysis impurity (4-isobutyl-2-methyl-1H-imidazole-5-carboxylic acid).
Data Presentation & Method Comparison
The table below summarizes the quantitative performance of the three evaluated column technologies using the standardized protocol described above.
| Chromatographic Parameter | Method A: Fully Porous C18 | Method B: SPP C18 (Core-Shell) | Method C: Polar-Embedded Phase |
| Particle Size | 5.0 µm | 2.7 µm | 3.0 µm |
| Retention Time (min) | 7.45 | 4.12 | 6.80 |
| Tailing Factor ( As ) | 1.85 (Fails SST) | 1.15 (Passes SST) | 1.02 (Passes SST) |
| Theoretical Plates ( N ) | 8,500 | 22,000 | 16,500 |
| Resolution ( Rs ) | 1.6 | 3.4 | 4.8 |
| System Backpressure | 120 bar | 280 bar | 140 bar |
Analytical Insights:
-
Method A (Standard C18) is fundamentally unsuited for this compound. Despite the pH 6.8 buffer, the tailing factor of 1.85 indicates severe secondary interactions between the basic imidazole nitrogen and the stationary phase, leading to poor resolution ( Rs = 1.6) from critical impurities.
-
Method B (SPP C18) offers the highest throughput and efficiency. The core-shell architecture generates 22,000 theoretical plates, allowing for a sharp, early eluting peak (4.12 min). This is ideal for high-throughput in-process control (IPC) during chemical synthesis.
-
Method C (Polar-Embedded) is the superior choice for final API release testing. It delivers a near-perfect Gaussian peak shape ( As = 1.02) and the highest resolution ( Rs = 4.8). The embedded polar group successfully creates a protective hydration layer, entirely neutralizing the problematic silanol interactions that plague imidazole derivatives.
Conclusion
For the purity analysis of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate, standard fully porous C18 columns should be avoided due to unacceptable peak tailing. For rapid reaction monitoring, Superficially Porous Particle (SPP) columns provide exceptional speed and efficiency. However, for rigorous, reproducible purity validation and impurity profiling, Method C (Polar-Embedded Phase) is the definitive standard, offering unmatched peak symmetry and resolution through intelligent stationary phase chemistry.
Sources
A Comparative Guide to the Biological Activity of Imidazole Carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, gracing the structure of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The addition of a carboxylate or a related ester or amide functionality to this privileged scaffold gives rise to imidazole carboxylate analogs, a class of molecules with significant and diverse biological potential. This guide provides an in-depth comparative analysis of the biological activities of these analogs, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will delve into the structure-activity relationships that govern their potency, provide detailed experimental protocols for their evaluation, and visualize the key molecular pathways they modulate.
Anticancer Activity: Targeting the Engines of Cell Growth
Imidazole carboxylate derivatives have emerged as a promising class of anticancer agents, often exerting their effects by inhibiting key signaling pathways that drive tumor progression.[3][4] Notably, many of these compounds target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are frequently dysregulated in various cancers.[4][5]
Comparative Cytotoxicity of Imidazole Carboxylate Analogs
The in vitro cytotoxicity of imidazole carboxylate analogs is a primary indicator of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison. A lower IC50 value signifies greater potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Imidazole-4-carboxylate Esters | A549 (Lung) | 2.2 - 2.8 | Phenyl and substituted phenyl groups at N1 and C2 positions. | [3] |
| MCF-7 (Breast) | 3.37 - 6.30 | 2-phenyl benzimidazole core. | [3] | |
| MDA-MB-231 (Breast) | 1.22 - 2.29 | Purine bioisosteres of imidazole carboxylates. | [3] | |
| Imidazole-5-carboxamides | B16F10 (Melanoma) | Synergistic with cisplatin | Imidazole-4-carboxamide showed improved response to cisplatin. | [6] |
| K562 (Leukemia) | Significant dose-dependent reduction in proliferation | L-7 derivative. | [7] | |
| NB4 (Leukemia) | Significant dose-dependent reduction in proliferation | L-7 derivative. | [7] | |
| Fused Imidazole Carboxylates | HCT-15 (Colon) | 0.08 - 0.2 | Fused imidazole ring system. | [3] |
| HeLa (Cervical) | 0.1 - 0.2 | Fused imidazole ring system. | [3] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of imidazole carboxylate analogs is intricately linked to their molecular structure. Key SAR observations include:
-
Substitution at the N1 and C2 positions of the imidazole ring with bulky aromatic groups often enhances cytotoxic activity.[3]
-
The presence of electron-withdrawing groups on the phenyl rings can modulate activity, with the position of substitution playing a critical role.[3]
-
Conversion of the carboxylate ester to an amide can significantly impact biological activity, sometimes leading to enhanced potency and improved pharmacokinetic properties.[8]
-
Fused imidazole systems , where the imidazole ring is part of a larger polycyclic structure, can exhibit potent low nanomolar cytotoxicity.[3]
Signaling Pathways Targeted by Anticancer Imidazole Carboxylates
A primary mechanism by which imidazole carboxylate analogs exert their anticancer effects is through the inhibition of receptor tyrosine kinase signaling pathways.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, survival, and migration. Its overactivation is a hallmark of many cancers. Certain imidazole carboxylate analogs can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascade.[4][9]
Caption: EGFR signaling pathway and its inhibition by imidazole carboxylate analogs.
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][10] Inhibition of VEGFR-2 signaling can starve tumors and impede their growth and metastasis. Imidazole-based compounds have been developed as potent VEGFR-2 inhibitors.[3]
Caption: VEGFR-2 signaling pathway and its inhibition by imidazole carboxylate analogs.
Antimicrobial Activity: Combating Pathogenic Microbes
The imidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery, with prominent examples like the antifungal drug ketoconazole.[11] Imidazole carboxylate analogs have also demonstrated significant activity against a range of bacteria and fungi.[12]
Comparative Antimicrobial Activity of Imidazole Carboxylate Analogs
The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Key Structural Features | Reference |
| Imidazole Carboxamides | Staphylococcus aureus | Moderate activity | Varied substitutions on the amide nitrogen. | [13] |
| Pseudomonas aeruginosa | Moderate activity | Varied substitutions on the amide nitrogen. | [13] | |
| Acinetobacter baumannii | Moderate activity | Varied substitutions on the amide nitrogen. | [13] | |
| Candida albicans | Good activity | Varied substitutions on the amide nitrogen. | [13] | |
| Fused Imidazole-Thiazole Carboxylates | Aspergillus flavus | 0.2 | Fused imidazole-thiazole core. | [14] |
| Aspergillus niger | 0.2 | Fused imidazole-thiazole core. | [14] | |
| Cryptococcus neoformans | 5 | Fused imidazole-thiazole core. | [14] |
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of imidazole carboxylate analogs is influenced by several structural factors:
-
Lipophilicity: The overall lipophilicity of the molecule, often modulated by the nature of the substituents, plays a crucial role in its ability to penetrate microbial cell membranes.[15]
-
Substituents on the Imidazole Ring: The presence of specific substituents at various positions of the imidazole ring can significantly impact the antimicrobial spectrum and potency.
-
The Carboxylate Moiety: Esterification or amidation of the carboxylic acid can affect the compound's solubility, stability, and interaction with microbial targets.
Mechanism of Antifungal Action: Inhibition of Lanosterol 14α-Demethylase
A key mechanism of action for many antifungal imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[15][16][17] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[15][17] Imidazole carboxylate analogs can bind to the active site of this enzyme, preventing the demethylation of lanosterol.[14]
Caption: Ergosterol biosynthesis pathway and inhibition of Lanosterol 14α-demethylase.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer and antimicrobial properties of imidazole carboxylate analogs.
In Vitro Anticancer Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare a stock solution of the imidazole carboxylate analog in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Formazan Formation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22]
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Candida albicans) on an appropriate agar plate.
-
Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the imidazole carboxylate analog in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions by transferring 100 µL from one well to the next. Discard 100 µL from the last well.[22]
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a final inoculum of 5 x 10^5 CFU/mL.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[22]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A growth indicator dye, such as resazurin, can be added to aid in the visualization of microbial growth.[21]
-
Conclusion and Future Perspectives
Imidazole carboxylate analogs represent a versatile and promising scaffold in drug discovery, exhibiting a broad spectrum of biological activities. Their efficacy as anticancer agents is often linked to the inhibition of critical signaling pathways, while their antimicrobial properties frequently stem from the disruption of essential microbial processes. The structure-activity relationships discussed herein provide a roadmap for the rational design of more potent and selective analogs.
Future research in this area should focus on:
-
Expanding the chemical diversity of imidazole carboxylate libraries to explore a wider range of biological targets.
-
Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Investigating novel mechanisms of action to overcome drug resistance and improve therapeutic outcomes.
-
Utilizing computational modeling and structure-based drug design to accelerate the discovery and development of next-generation imidazole carboxylate-based therapeutics.
By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
- Kalra, S., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213.
- Youssif, B. G., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 30(23), 5341.
- Al-Ostoot, F. H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
- Yadav, P., & Kumar, R. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
- Kumar, A., et al. (2018). Imidazole-thiazole coupled derivatives as novel lanosterol 14-α demethylase inhibitors: ionic liquid mediated synthesis, biological evaluation and molecular docking study. Medicinal Chemistry Research, 27(2), 523-535.
- Veerman, J. J. N., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry, 64(5), 2585–2604.
- Al-Amiery, A. A., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Research Journal of Pharmacy and Technology, 12(2), 651-655.
- Al-Ostoot, F. H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
- Eckstein, M., et al. (2020). Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors. Journal of Medicinal Chemistry, 63(8), 4068–4082.
- Kumar, R., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
- Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965.
- Sureddy, N. K., et al. (2025). In vitro cytotoxicity in A549, HeLa, and MCF-7 cancer cell lines and ADME/toxin analysis of a pyrimidine-thiazole derivative. Journal of Molecular Structure, 1315, 138320.
- Veerman, J. J. N., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry, 64(5), 2585–2604.
- Warrilow, A. G. S., et al. (2020).
- Salehi, B., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences, 27(3), 1184.
- Muheyuddeen, G., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Biomolecular Structure and Dynamics, 1-18.
- Acar, Ç., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(5), 103233.
- Costa, M. S., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Anonymous. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
- Gfeller, D., et al. (2013). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations.
- Ellis, L. M. (2011). An Antibody Targeted to VEGFR-2 Ig Domains 4-7 Inhibits VEGFR-2 Activation and VEGFR-2–Dependent Angiogenesis without Affecting Ligand Binding. Molecular Cancer Therapeutics, 10(5), 770-783.
- Al-Ostoot, F. H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
- Perez-Moreno, G., et al. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. International Journal of Molecular Sciences, 23(3), 1251.
- Al-Amiery, A. A., et al. (2011).
- Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8344-8356.
- National Center for Advancing Translational Sciences. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Batool, F., et al. (2024). Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. Heliyon, 10(18), e30080.
- European Committee on Antimicrobial Susceptibility Testing. (2022). Broth microdilution reference methodology.
- Barret, R., et al. (2007). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. Bioorganic & Medicinal Chemistry Letters, 17(15), 4208-4212.
- Kalra, S., et al. (2021). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and EGFR reported in the literature (compounds 33–43).
- Anonymous. (n.d.). synthesis and biological evaluation of 1-substituted imidazole derivatives.
- Manley, P. W., et al. (2009). An overview of small-molecule inhibitors of VEGFR signaling. Current Pharmaceutical Design, 15(26), 2979-3006.
- JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria.
- Keniya, M. V., et al. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. mBio, 9(6), e01131-18.
- Kalra, S., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Medicinal Chemistry, 11(8), 925-936.
- Wujec, M., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(7), 6296.
- Berditsch, M. (2012).
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- BioVision. (n.d.). MTT Cell Viability Assay Kit.
- Martins, C. V. B., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56589.
Sources
- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases | MDPI [mdpi.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma [mdpi.com]
- 7. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pharmainfo.in [pharmainfo.in]
- 14. researchgate.net [researchgate.net]
- 15. biolmolchem.com [biolmolchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ibg.kit.edu [ibg.kit.edu]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Quantitative Analysis of Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate: A Comparative Methodological Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate (CAS: 1150617-77-8)
Introduction & Scientific Context
Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate is a highly specialized heterocyclic intermediate. It serves as a critical structural building block in the1[1]. These downstream APIs are heavily investigated for the treatment of central nervous system disorders (such as schizophrenia and Huntington's disease) and 2[2].
Because the purity of this intermediate directly dictates the impurity profile and overall yield of the final API, establishing robust, self-validating quantitative analytical methods is a non-negotiable requirement for regulatory compliance (ICH Q2/M10).
The Mechanistic Challenge
The core analytical difficulty lies in the molecule's 1H-imidazole ring. The ring contains a basic, pyridine-like nitrogen that readily hydrogen-bonds and interacts with residual acidic silanols on silica-based stationary phases, leading to severe chromatographic peak tailing. Furthermore, the methyl carboxylate ester at the 5-position is susceptible to hydrolysis if the mobile phase pH is too extreme. Therefore, analytical methods must strictly control the ionization state of the molecule while maintaining ester stability.
Comparative Analysis of Analytical Platforms
To objectively evaluate the best approach for quantifying this intermediate, we compare three primary platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and Supercritical Fluid Chromatography (SFC-UV).
Quantitative Performance Data Summary
| Performance Metric | HPLC-UV (Assay / QC) | UPLC-MS/MS (Trace / PK) | SFC-UV (Isomer Separation) |
| Primary Application | Bulk intermediate release testing | Genotoxic trace impurities & PK | Separation of positional isomers |
| Linear Dynamic Range | 0.5 – 100 μg/mL | 0.1 – 500 ng/mL | 1.0 – 50 μg/mL |
| Limit of Detection (LOD) | 0.1 μg/mL | 0.02 ng/mL | 0.3 μg/mL |
| Limit of Quantitation | 0.5 μg/mL | 0.1 ng/mL | 1.0 μg/mL |
| Precision (% RSD) | < 1.5% | < 4.0% | < 2.5% |
| Typical Run Time | 15.0 min | 4.0 min | 6.0 min |
Experimental Protocols & Causality
As an Application Scientist, I emphasize that a protocol is only as good as the rationale behind it. Below are the step-by-step methodologies for the two most critical workflows, designed as self-validating systems.
Protocol A: HPLC-UV for Bulk QC and Assay Release
Objective: High-precision quantification of the intermediate in bulk batches.
-
Column: Hypersil BDS C18, 150 mm × 4.6 mm, 5.0 μm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 12 minutes, hold for 3 minutes.
-
Detection: UV at 254 nm.
-
Flow Rate: 1.0 mL/min.
Mechanistic Rationale: Why use 0.1% TFA? The imidazole ring has a pKa of approximately 6.5. At a neutral pH, the molecule exists in a mixed ionization state, causing split peaks. TFA drops the mobile phase pH to ~2.0, fully protonating the basic nitrogen. This not only ensures a single, predictable ionization state but also ion-pairs with the analyte to shield it from unendcapped silanols on the C18 column, 3[3]. Self-Validating System Suitability: The run is only valid if the Tailing Factor ( Tf ) is ≤1.5 . A Tf>1.5 immediately alerts the analyst to a failure in mobile phase buffering or column degradation.
Protocol B: UPLC-MS/MS for Trace Impurity Profiling
Objective: Sub-nanogram quantification of the intermediate when it acts as a trace impurity in the final PDE10A inhibitor API.
-
Column: Waters BEH C18, 50 mm × 2.1 mm, 1.7 μm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: 5% B to 100% B over 3.5 minutes.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Transitions: m/z 197.25 [M+H]+ → m/z 165.10 (loss of methoxy group).
Mechanistic Rationale: Why switch from TFA to Ammonium Acetate? While TFA is excellent for UV chromatography, it causes severe ion suppression in the MS source by forming strong, neutral ion-pairs with the analyte that resist gas-phase ejection. 4[4] to maintain peak shape while remaining highly volatile, allowing the imidazole nitrogen to readily accept a proton in the ESI+ source. Self-Validating System Suitability: The protocol requires a post-column infusion test during validation. If the baseline MS signal drops at the analyte's retention time, it proves matrix suppression is occurring, invalidating the sample preparation step.
Visualizing the Workflows and Biological Context
To aid in method selection and understand the clinical relevance of this intermediate, the following diagrams map out the analytical decision tree and the biological signaling pathway of the final API.
Decision matrix for selecting the optimal quantitative analytical platform based on sensitivity.
Biological signaling pathway illustrating the therapeutic target of the synthesized PDE10A inhibitor.
References
- Source: Google Patents (WO2014177977A1)
-
Discovery of highly selective and orally available benzimidazole-based phosphodiesterase 10 inhibitors with improved solubility and pharmacokinetic properties for treatment of pulmonary arterial hypertension Source: PubMed Central (PMC) URL:[Link]
- Source: Google Patents (US8975276B2)
-
Validation of Phosphodiesterase-10 as a Novel Target for Pulmonary Arterial Hypertension via Highly Selective and Subnanomolar Inhibitors Source: ACS Publications URL:[Link]
Sources
- 1. WO2014177977A1 - Imidazo-triazine derivatives as pde10 inhibitors - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of highly selective and orally available benzimidazole-based phosphodiesterase 10 inhibitors with improved solubility and pharmacokinetic properties for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8975276B2 - Inhibitors of PDE10 - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Imidazole Derivatives
Introduction: The Analytical Imperative for Imidazole Derivatives
Imidazole and its derivatives are a cornerstone of modern pharmaceuticals and specialty chemicals, forming the structural core of everything from antifungal agents to novel therapeutics.[1] The accurate quantification of these nitrogen-containing heterocyclic compounds is non-negotiable for ensuring product quality, safety, and efficacy. However, the analytical lifecycle of a product often involves changes: a method developed in an R&D lab may be transferred to a QC environment, or a legacy method may be updated with modern, more sensitive technology. In these scenarios, simply validating a method in isolation is insufficient. We must prove that the data generated by different methods or in different laboratories are comparable and reliable. This is the critical role of cross-validation .
This guide provides an in-depth, experience-driven comparison of analytical methods for imidazole derivatives, grounded in the principles of cross-validation. We will move beyond rote procedural descriptions to explore the scientific rationale behind experimental design, helping you build robust, self-validating systems that ensure data integrity across the entire product lifecycle.
The "Why" of Cross-Validation: Ensuring Analytical Concordance
Cross-validation is the formal process of comparing results from two distinct, validated analytical procedures to demonstrate their equivalence.[2] This becomes essential under several common circumstances:
-
Method Transfer: When an analytical method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., a contract manufacturing organization), cross-validation ensures the receiving lab can perform the method with comparable accuracy and precision.[3][4][5]
-
Method Comparison: When data from different analytical techniques (e.g., a legacy HPLC-UV method and a new LC-MS/MS method) need to be compared or bridged within a regulatory submission.[6]
-
Multi-Site Studies: In large clinical trials where samples are analyzed at multiple laboratories, cross-validation is mandatory to ensure that data from all sites can be pooled and compared reliably.[6]
The fundamental goal is to scientifically prove that any observed differences in results are statistically insignificant and do not impact the practical interpretation of the data.[7] This is a core expectation of regulatory bodies such as the FDA and EMA, as outlined in guidelines like ICH Q2(R2).[8][9]
Comparing the Analytical Toolkit for Imidazole Derivatives
The choice of analytical technique is the first critical decision point. Imidazole derivatives, with their characteristic polarity and potential for complexation, present unique challenges.[10] The three most prominent techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[1]
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Linearity (R²) | > 0.999[11] | > 0.995[12] | > 0.99[13] | > 0.996[14] |
| Limit of Detection (LOD) | ~0.1 µg/mL[15][16] | < 1.0 ng/L[12] | ~0.05 µg/mL (with derivatization)[13] | ~0.005% w/w[11] |
| Limit of Quantification (LOQ) | ~0.4 µg/mL[15][16] | < 1.0 µg/kg[12] | ~0.2 µg/mL (with derivatization)[13] | ~0.014% w/w[11] |
| Accuracy (% Recovery) | 98-102%[17] | 60–120% (complex matrices)[12] | 59% to 161% (matrix dependent)[13] | ~98.4%[11] |
| Precision (%RSD) | < 2% | < 15% (complex matrices)[12] | Variable, matrix dependent[13] | < 5%[18] |
| Selectivity | Good; potential for co-elution | Excellent; mass-based separation | Excellent; requires derivatization for polar analytes[13] | High; based on charge-to-size ratio |
| Primary Application | QC, release testing, routine assays[19] | Bioanalysis, impurity profiling, trace analysis[12] | Volatile imidazoles, environmental analysis[13] | Chiral separations, ionic species analysis[14] |
Expertise & Experience:
-
HPLC-UV is the workhorse for quality control due to its robustness and simplicity. For many imidazole derivatives, a C8 or C18 reversed-phase column with a buffered mobile phase provides excellent separation.[15][16][20]
-
LC-MS/MS is unparalleled for bioanalysis or trace-level impurity quantification in complex matrices like plasma or soil.[12][20] Its superior selectivity minimizes the need for extensive sample cleanup.
-
GC-MS is effective but often requires a crucial derivatization step to make polar imidazole compounds volatile enough for analysis.[13] This adds a layer of complexity and a potential source of variability.
-
Capillary Electrophoresis (CE) offers extremely high separation efficiency, making it ideal for resolving closely related isomers or for analyzing charged imidazole species.[11][14] Its use as a buffer component itself highlights its unique interaction chemistry.[21]
A Framework for Cross-Validation: An Experimental Protocol
The following protocol outlines a self-validating system for the cross-validation of two analytical methods for an imidazole derivative: a legacy HPLC-UV method (Method A) and a newly developed LC-MS/MS method (Method B).
Objective
To demonstrate the comparability of results obtained from Method A and Method B for the quantification of Imidazole Derivative X in a drug product matrix.
Materials & Instrumentation
-
Reference Standard: Imidazole Derivative X, certified purity.
-
Samples: A single, homogeneous batch of the drug product. Placebo (drug product matrix without the active pharmaceutical ingredient).
-
Instrumentation A (HPLC-UV): Standard HPLC system with a UV-Vis detector (e.g., Agilent 1260).[20]
-
Instrumentation B (LC-MS/MS): Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Sciex Triple Quad).[12]
Experimental Workflow
Caption: Workflow for a two-method cross-validation experiment.
Detailed Step-by-Step Methodology
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of the Imidazole Derivative X reference standard.
-
From this stock, prepare calibration curve standards for both methods, covering their respective linear ranges.
-
Prepare two separate stock solutions for QCs.
-
Spike the placebo matrix with the QC stock solutions to create three concentration levels: Low, Mid, and High. Prepare at least six replicates of each QC level.[17]
-
-
Sample Analysis:
-
Divide the prepared QCs and the 6 replicates of the drug product batch into two sets.
-
Analyze one set using the validated HPLC-UV method (Method A) according to its standard operating procedure.
-
Analyze the second set using the validated LC-MS/MS method (Method B) according to its standard operating procedure.
-
-
Data Processing and Statistical Analysis:
-
For each method, calculate the concentration of Imidazole Derivative X in all QCs and drug product samples against their respective calibration curves.
-
Accuracy: For each QC level, calculate the percent recovery (%Recovery = [Mean Measured Concentration / Nominal Concentration] x 100) for both methods.[17]
-
Precision: For each QC level and for the drug product sample replicates, calculate the mean, standard deviation (SD), and percent relative standard deviation (%RSD) for both methods.[22]
-
Statistical Comparison: Perform a Student's t-test to compare the mean concentrations obtained for the drug product samples from both methods. Perform an F-test to compare the variances (a measure of precision).[7]
-
Acceptance Criteria
The cornerstone of a self-validating protocol is pre-defined acceptance criteria, typically based on ICH guidelines.[8][17]
-
Accuracy: The mean %Recovery for each QC level should be within 85.0% to 115.0% for both methods.[18]
-
Precision: The %RSD for each set of replicates (QCs and samples) should not be more than 15.0%.[12]
-
Comparability: The results from the t-test should show no statistically significant difference between the means obtained by Method A and Method B (e.g., p > 0.05). The F-test should show no statistically significant difference in variance.
Data Presentation: A Comparative Summary
The results of the cross-validation study should be summarized in a clear, comparative table.
| Parameter | QC Level | Method A (HPLC-UV) | Method B (LC-MS/MS) | Acceptance Criteria | Pass/Fail |
| Accuracy (% Recovery) | Low | 99.2% | 101.5% | 85.0 - 115.0% | Pass |
| Mid | 100.5% | 99.8% | 85.0 - 115.0% | Pass | |
| High | 98.9% | 100.9% | 85.0 - 115.0% | Pass | |
| Precision (%RSD) | Low | 1.8% | 2.5% | ≤ 15.0% | Pass |
| Mid | 1.2% | 1.9% | ≤ 15.0% | Pass | |
| High | 1.5% | 2.1% | ≤ 15.0% | Pass | |
| Drug Product Assay (%RSD, n=6) | N/A | 1.4% | 2.3% | ≤ 15.0% | Pass |
| Statistical Comparison (Drug Product) | N/A | Mean: 99.7% Label Claim | Mean: 100.4% Label Claim | t-test (p-value): > 0.05 | p = 0.45 (Pass) |
| F-test (p-value): > 0.05 | p = 0.38 (Pass) |
Conclusion: Trust Through Rigorous Comparison
Successful cross-validation provides objective, documented evidence that two different analytical procedures produce comparable results. This is not merely a procedural hurdle; it is a fundamental scientific exercise that underpins the integrity of data throughout a product's development and commercial life. By understanding the "why" behind the process and by meticulously designing protocols with pre-defined, statistically sound acceptance criteria, researchers can ensure seamless method transfers, confidently bridge data from different technologies, and maintain the highest standards of regulatory compliance and scientific rigor.
References
- Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research.
- MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives.
- European Bioanalysis Forum. (2017). Cross and Partial Validation.
-
Al-Shabib, N. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available at: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
Li, Y., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry. Available at: [Link]
- MDPI. (2023). Investigation of Imidazolium-Based Ionic Liquids as Additives for the Separation of Urinary Biogenic Amines via Capillary Electrophoresis.
- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
-
PubMed. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available at: [Link]
-
Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available at: [Link]
-
Wikipedia. Cross-validation (statistics). Available at: [Link]
- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Morin, Ph., et al. (2006). Capillary Electrophoresis of Alkali and Alkaline-Earth Cations with Imidazole or Benzylamine Buffers. LCGC Europe. Available at: [Link]
-
BioProcess International. (2018). Methods on the Move: Addressing Method Transfer Challenges for the Biopharmaceutical Industry. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Ermer, J., & Miller, J. H. M. (2005). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Methodology and Pharmaceutical Analysis. Available at: [Link]
- MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices.
-
BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available at: [Link]
-
ResearchGate. (2025). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. Available at: [Link]
-
European Medicines Agency. (2015). Guideline on bioanalytical method validation. Available at: [Link]
-
ResearchGate. (2022). Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis and UV Detection. Available at: [Link]
-
SciSpace. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Available at: [Link]
-
Lab Manager. (2018). Challenges and Trends in Analytical Methods Transfer. Available at: [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
Analytical Chemistry. (2024). Capillary Electrophoresis: A Three-Year Literature Review. Available at: [Link]
-
American Pharmaceutical Review. (2018). Approaches and Lessons Learned for Analytical Method Transfers to Manufacturing Sites at Various Stages of Development. Available at: [Link]
-
Pharmaceutical Technology. (2006). Challenges in Analytical Method Transfer. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. Challenges and Trends in Analytical Methods Transfer | Lab Manager [labmanager.com]
- 5. pharmtech.com [pharmtech.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. Application and challenges of nitrogen heterocycles in PROTAC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 14. mdpi.com [mdpi.com]
- 15. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
- 19. ptfarm.pl [ptfarm.pl]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. biopharminternational.com [biopharminternational.com]
Comparative Yield Analysis and Mechanistic Guide for Imidazole-5-Carboxylate Synthesis
As a Senior Application Scientist, evaluating the synthetic routes for imidazole-5-carboxylates requires moving beyond mere yield percentages to understand the fundamental thermodynamic and kinetic drivers of each reaction. Imidazole-5-carboxylates—most notably ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate—are privileged scaffolds and critical intermediates in the synthesis of angiotensin II receptor blockers (ARBs) such as Olmesartan medoxomil 1.
This guide objectively compares the leading synthetic methodologies, breaking down the causality behind experimental choices, and provides self-validating protocols to ensure reproducibility during scale-up.
Mechanistic Causality in Synthesis Routes
Route A: Regioselective Grignard Addition
The industrial standard for producing the Olmesartan intermediate relies on the regioselective addition of methylmagnesium bromide (MeMgBr) to diethyl 2-propyl-imidazole-4,5-dicarboxylate 2.
-
Causality: The success of this route hinges on the differential steric and electronic environments of the 4- and 5-position esters. By strictly controlling the temperature and stoichiometry, the nucleophilic attack is kinetically driven to the less sterically hindered 4-position, forming the tertiary alcohol while preserving the 5-carboxylate intact.
Route B: One-Pot Multicomponent Reactions (MCRs)
For the generation of highly substituted imidazole-5-carboxylate libraries, four-component condensations (diketone, aldehyde, amine, and ammonium acetate) are highly favored 3.
-
Causality: Acidic catalysts (such as sulphated yttria or p-toluenesulfonic acid) lower the activation energy for the initial diimine condensation. The high yields are a direct result of thermodynamics; the cascade of condensation and dehydration irreversibly funnels the intermediates into the highly stable, aromatic imidazole thermodynamic sink.
Route C: Stepwise Condensation from Aliphatic Precursors
Alternative historical routes build the imidazole core from acyclic precursors like ethyl oxalate and ethyl chloroacetate 4.
-
Causality: This route was developed to avoid highly toxic precursors like diaminomaleonitrile. The base-promoted cyclization drives the ring closure, though the multi-step isolation inherently reduces the overall yield compared to one-pot methods.
Comparative Yield Analysis
The following table summarizes the quantitative data across the three primary synthetic strategies, allowing for an objective performance comparison.
| Synthesis Route | Starting Materials | Key Reagents / Catalysts | Reaction Conditions | Reported Yield (%) | Mechanistic Advantage |
| Regioselective Grignard | Diethyl 2-propyl-imidazole-4,5-dicarboxylate | MeMgBr (3.0 eq) | THF, 0 °C to RT | 74 - 92% | High regioselectivity for the 4-position tertiary alcohol. |
| One-Pot MCR | Benzil, Aldehyde, Amine, NH₄OAc | Sulphated Yttria or PTSA | Ethanol, 80 °C | 85 - 98% | Atom-economical; avoids isolation of reactive intermediates. |
| Stepwise Condensation | Ethyl oxalate, Ethyl chloroacetate | Butyramidinium, Base | Multi-step, variable | 60 - 71% | Utilizes inexpensive, non-toxic starting materials. |
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes a physical or chemical checkpoint to verify the reaction trajectory before proceeding.
Protocol A: Regioselective Grignard Addition
Target: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate
-
Substrate Preparation: Dissolve diethyl 2-propyl-imidazole-4,5-dicarboxylate in anhydrous THF under an inert argon atmosphere.
-
Causality: THF acts as a coordinating solvent that stabilizes the Grignard reagent. Strict anhydrous conditions are mandatory to prevent the premature protonation and destruction of the MeMgBr.
-
-
Reagent Addition: Cool the reaction vessel to 0 °C. Add exactly 3.0 equivalents of MeMgBr dropwise over 30 minutes.
-
Causality: The first equivalent is consumed by the deprotonation of the acidic imidazole N-H. The remaining two equivalents selectively attack the 4-position ester. Cooling controls the exothermic addition, preventing thermal over-alkylation at the 5-position.
-
-
Quenching & Validation: Slowly add saturated aqueous NH₄Cl to the mixture at 0 °C.
-
Self-Validation Checkpoint: The complete cessation of gas evolution and the dissolution of the cloudy magnesium salts into a clear aqueous layer confirm that the excess Grignard reagent has been successfully quenched.
-
-
Isolation: Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Expected yield: 82-92%.
Protocol B: Four-Component Synthesis (MCR)
Target: Tetrasubstituted Imidazole-5-carboxylates
-
Reaction Assembly: In a round-bottom flask, combine benzil (1.0 eq), an appropriate aldehyde (1.0 eq), a primary amine (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Causality: Ethanol provides a protic environment that facilitates the necessary proton transfers during the sequential condensation steps.
-
-
Catalysis: Add 5-10 mol% of an acid catalyst (e.g., Sulphated Yttria) and heat the mixture to 80 °C under reflux.
-
Causality: The Lewis/Brønsted acid activates the carbonyl carbons, drastically accelerating diimine formation and the subsequent cyclization.
-
-
Isolation & Validation: Maintain reflux for 2 to 10 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (EtOAc/Hexane). The complete consumption of the highly UV-active benzil starting material serves as the definitive indicator that the equilibrium has fully shifted to the product.
-
-
Purification: Cool the mixture to room temperature to precipitate the product. Filter the solid and recrystallize from hot ethanol. Expected yield: >85%.
Workflow Visualization
The following diagram maps the logical divergence between the highly specific Grignard route and the versatile MCR route.
Logical workflow of regioselective Grignard addition vs. multicomponent imidazole synthesis.
References
- Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
- Multicomponent, one-pot synthesis and spectroscopic studies of 1-(2-(2,4,5-triphenyl-1H-imidazol-1-yl)ethyl)
- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research.
- Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. PMC.
Sources
- 1. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. jocpr.com [jocpr.com]
methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate proper disposal procedures
Comprehensive Operational and Disposal Protocol for Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate
In drug development and synthetic workflows, the safe handling of highly substituted heterocycles requires a rigorous, mechanistically grounded approach. Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate (CAS: 1150617-77-8) is a specialized pharmaceutical intermediate[1]. Because it is a biologically active building block, standardizing its handling and disposal is critical for maintaining laboratory safety, environmental compliance, and operational integrity.
This guide provides a self-validating, step-by-step protocol for the safe execution and disposal of this compound, designed specifically for researchers and EHS professionals.
Chemical Profiling & Mechanistic Hazard Assessment
To handle a chemical safely, you must understand why it behaves the way it does. The hazard profile of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate is dictated by its molecular architecture:
-
Basicity & Mucosal Irritation: The unsubstituted nitrogen in the imidazole ring retains a lone pair of electrons, conferring mild basicity. Upon contact with the acidic mantle of the skin or ocular mucosa, it can disrupt local pH, leading to Category 2 skin and eye irritation[2].
-
Enhanced Lipophilicity: The addition of isobutyl and methyl functional groups significantly increases the molecule's partition coefficient (LogP). This elevated lipophilicity enhances its ability to penetrate the dermal barrier compared to unsubstituted imidazole, necessitating strict barrier protection.
-
Thermal Decomposition Profile: The molecule contains a nitrogen-rich heterocyclic core. Upon thermal degradation or incineration, the ring oxidizes, releasing highly toxic nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN)[3].
Quantitative Data & Operational Specifications
The following tables summarize the critical operational parameters and waste segregation logic required for this compound.
Table 1: Operational Safety & PPE Specifications
| Specification Category | Requirement / Data | Mechanistic Rationale |
|---|---|---|
| Glove Material | Nitrile or Neoprene (Min 0.11mm) | Prevents lipophilic dermal penetration of the substituted ester[4]. |
| Hood Face Velocity | 80 - 120 FPM (Feet Per Minute) | Ensures pneumatic containment of aerosolized fine powders during transfer. |
| Storage Conditions | Cool, dry, well-ventilated (< 25°C) | Prevents thermal degradation and ambient ester hydrolysis[2]. |
Table 2: Waste Stream Segregation Matrix
| Waste Type | Container Specification | Labeling Requirement | Final Disposal Method |
|---|---|---|---|
| Solid (Powder/PPE) | Puncture-resistant HDPE | Hazardous Waste: Non-Halogenated Organic | Incineration with NOx scrubbers[3] |
| Liquid (Solvent Mix) | Leak-proof Carboy + Secondary Tray | Hazardous Waste: Non-Halogenated Solvent | Incineration (Solvent recovery/burn) |
Self-Validating Standard Operating Procedure (SOP)
Every operational step must include an integrated validation check to ensure the system is functioning as intended before proceeding.
Phase 1: Pre-Operation Validation
-
Airflow Verification: Activate the chemical fume hood.
-
Validation Check: Observe the digital flow monitor or use a tissue-paper strip to confirm a face velocity of 80–120 FPM. Do not open the chemical container until negative pressure is visually confirmed.
-
-
PPE Integrity Check: Don a lab coat, safety goggles, and nitrile gloves.
-
Validation Check: Perform the "inflation test" on your gloves by trapping air inside and rolling the cuff. The glove must hold pneumatic pressure for 5 seconds without deflating, confirming the absence of micro-tears.
-
Phase 2: Handling and Execution
-
Weighing: Use an analytical balance enclosed in a draft shield within the fume hood. Use anti-static spatulas to prevent the lipophilic powder from adhering to surfaces and aerosolizing.
-
Transfer: Carefully transfer the required mass to your reaction vessel.
-
Validation Check: Visually inspect the spatula and balance pan post-transfer under a bright light. The surfaces must be completely free of residual white powder.
-
Waste Segregation & Disposal Procedures
Proper characterization and segregation of waste are the foundational steps for compliant disposal[4]. Because this molecule contains no halogens (Molecular Formula: C10H16N2O2), it must be strictly segregated from halogenated waste streams. Mixing non-halogenated imidazole esters into halogenated streams unnecessarily increases disposal costs and complicates the required incineration temperature profile[4].
Step-by-Step Disposal Protocol
-
Segregate by Physical State: Separate solid waste (contaminated weigh boats, pipette tips, residual powder) from liquid waste (reaction solvents containing the compound)[4].
-
Solid Waste Containment: Place all solid waste into a puncture-resistant HDPE container.
-
Causality: Contaminated sharps (like pipette tips) can breach standard biohazard bags, leading to fugitive dust emissions.
-
-
Liquid Waste Containment: Transfer solvent mixtures to a chemically compatible, leak-proof carboy.
-
Validation Check: Before sealing the carboy, verify that the liquid waste pH is neutral (pH 6-8). Highly acidic or basic mixtures can cause exothermic reactions or pressure buildup within the closed container.
-
-
Seal and Validate: Secure the cap on the liquid waste carboy.
-
Validation Check: Gently compress the sides of the carboy. It must offer pneumatic resistance and not hiss, confirming a vapor-tight seal.
-
-
Labeling: Affix a label clearly stating: "Hazardous Waste: Non-Halogenated Organic" [4].
-
EHS Handoff & Destruction: Log the waste into the laboratory manifest. Disposal must be managed by a licensed hazardous waste disposal company[4]. The required destruction method is high-temperature incineration equipped with active NOx scrubbers to neutralize the nitrogenous combustion byproducts inherent to the imidazole ring[3].
Emergency Response & Spill Management
-
Solid Spills: Do not dry sweep. The mechanical energy of sweeping overcomes the weak intermolecular forces of the powder, aerosolizing the compound and bypassing standard dermal PPE to target the respiratory mucosa[5].
-
Protocol: Moisten the spill with a compatible solvent (e.g., water or dilute ethanol) to bind the powder, then wipe up with absorbent pads and place into the solid waste container[5].
-
-
Skin Exposure: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes.
-
Validation Check: Ensure the skin feels completely free of any "soapy" or slick residue, which would indicate lingering basic imidazole compounds[2].
-
Disposal Workflow Visualization
Figure 1: Self-validating waste segregation and disposal workflow for imidazole derivatives.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 4-Isobutyl-2-Methyl-1H-Imidazole-5-Carboxylate
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the known hazards of structurally similar imidazole derivatives. The core principle is to treat this compound with a high degree of caution, assuming it may possess hazards similar to related chemicals, which can be corrosive, harmful if swallowed, and cause serious eye damage.[1][2][3][4][5]
Hazard Assessment of Imidazole Derivatives: An Expert Evaluation
-
Skin and Eye Corrosion: Many imidazole-based compounds are classified as corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3][4][5] This is a primary concern and dictates the level of personal protective equipment required.
-
Acute Toxicity: Several imidazole derivatives are harmful if swallowed.[2][3]
-
Respiratory Irritation: Dusts or vapors of these compounds can be irritating to the respiratory tract.[2]
-
Other Potential Hazards: Depending on the specific substitutions, some imidazole derivatives may have additional hazards, such as suspected carcinogenicity or reproductive toxicity.[3][6]
Given these potential hazards, a cautious approach is warranted. All handling of methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate should be conducted with appropriate engineering controls and a comprehensive suite of personal protective equipment.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is crucial to implement robust engineering controls to minimize exposure.
-
Chemical Fume Hood: All work with methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate, including weighing, preparing solutions, and running reactions, should be performed inside a certified chemical fume hood.[4][5] This will protect the user from inhaling any dust or vapors and contain any potential spills.
-
Ventilation: Ensure that the laboratory has adequate general ventilation.[7][8]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[4][5][9] Their location should be known to all personnel working with the chemical.
Personal Protective Equipment (PPE): A Multi-Layered Approach
The following table summarizes the recommended PPE for handling methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and dust.[8][9][10] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[10] |
| Hands | Chemical-resistant gloves (Nitrile) | Nitrile gloves are a good initial choice for protection against a wide range of chemicals.[5] It is crucial to check for any signs of degradation and to change gloves frequently, especially if contamination is suspected. For prolonged or immersive contact, consult a glove compatibility chart or the glove manufacturer's recommendations. |
| Body | Laboratory coat and, if necessary, a chemical-resistant apron | A fully buttoned, long-sleeved laboratory coat is mandatory.[5][8] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Not typically required with proper engineering controls | When working in a certified chemical fume hood, respiratory protection is generally not necessary.[5][8] However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as critical as selecting the right equipment to prevent contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap with the cuffs of your lab coat.
-
Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if the procedure requires it.
Doffing Sequence (to minimize cross-contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[8]
Operational and Disposal Plans
Handling Procedures
-
Weighing: Conduct all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: Prepare solutions inside a chemical fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup: All reactions involving this compound should be set up in a chemical fume hood.
-
Workup and Purification: Perform all extraction, filtration, and chromatography steps within a fume hood.
Waste Disposal
-
Chemical Waste: Dispose of all waste containing methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate as hazardous chemical waste in a designated, properly labeled container.[9]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should also be disposed of as hazardous waste.
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[9]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][7][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7][9] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][9]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when handling methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate.
Caption: PPE selection workflow for imidazole derivatives.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment. Retrieved from [Link]
-
NextSDS. (n.d.). Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate — Chemical Substance Information. Retrieved from [Link]
-
Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. fishersci.es [fishersci.es]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
